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Core Science & Biosynthesis

Foundational

Whitepaper: Structural Characterization and Synthesis of 2-Isopropoxy-4-methoxybenzamide

Target Audience: Researchers, Analytical Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of targeted oncology, the disruption of protein-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of targeted oncology, the disruption of protein-protein interactions (PPIs) represents a highly sophisticated therapeutic vector. 2-Isopropoxy-4-methoxybenzamide and its direct derivatives serve as the critical pharmacophoric core for the Nutlin class of small-molecule inhibitors (e.g., Nutlin-3a)[1]. These molecules function as p53 mimetics, binding to the hydrophobic pocket of the MDM2 E3 ubiquitin ligase and preventing the degradation of the p53 tumor suppressor protein[1].

This technical guide provides a rigorous breakdown of the synthetic pathways required to generate this critical intermediate[2], alongside an authoritative analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. By understanding the causality behind the synthetic conditions and the quantum mechanical origins of the NMR chemical shifts, researchers can ensure high-fidelity synthesis and characterization in drug development pipelines.

Mechanistic Role in Oncology (MDM2-p53 Axis)

The 2-isopropoxy-4-methoxybenzamide moiety is not merely a structural scaffold; it is a highly tuned electronic system designed to mimic the side chain of key hydrophobic p53 amino acid residues (such as Phe19, Trp23, and Leu26)[3]. The isopropoxy group provides critical steric bulk that anchors the molecule into the deep hydrophobic cleft of MDM2, while the methoxy group tunes the electron density of the aromatic ring to optimize π−π stacking interactions within the binding pocket.

Pathway Nutlin Nutlin-3 (Benzamide Derivative) MDM2 MDM2 E3 Ligase Nutlin->MDM2 Binds Pocket p53 p53 Tumor Suppressor MDM2->p53 Ubiquitinates Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Restored Function Degradation Proteasomal Degradation p53->Degradation Normal State

Nutlin-3 disruption of the MDM2-p53 signaling pathway.

Validated Synthetic Protocol

The synthesis of 2-isopropoxy-4-methoxybenzamide requires a precise, three-step sequence starting from commercially available 4-methoxysalicylic acid. Every step in this protocol is designed as a self-validating system to prevent the carryover of impurities[4].

Step 1: Global Isopropylation
  • Objective: Alkylate both the phenol and the carboxylic acid to form isopropyl 2-isopropoxy-4-methoxybenzoate.

  • Protocol: Dissolve 4-methoxysalicylic acid (1.0 eq) and anhydrous K 2​ CO 3​ (4.0 eq) in dry DMF. Stir for 15 minutes to ensure complete deprotonation. Add isopropyl chloride (5.0 eq) and reflux for 4 hours[4].

  • Causality & Validation: K 2​ CO 3​ is a sufficiently strong base to deprotonate both the acidic carboxyl and the phenolic hydroxyl groups. DMF, a polar aprotic solvent, strips the solvation shell from the potassium cations, leaving naked, highly nucleophilic phenoxide and carboxylate anions to attack the isopropyl chloride via an S N​ 2 mechanism. Reaction completion is validated via TLC (disappearance of the highly polar starting material).

Step 2: Selective Ester Hydrolysis
  • Objective: Saponify the ester to yield 2-isopropoxy-4-methoxybenzoic acid.

  • Protocol: Dissolve the intermediate in a 1:1 mixture of MeOH/H 2​ O. Add NaOH (3.0 eq) and reflux for 2 hours. Cool to room temperature, wash with diethyl ether to remove non-polar impurities, and acidify the aqueous layer to pH 2 using 2M HCl[4].

  • Causality & Validation: Base-catalyzed hydrolysis selectively cleaves the sterically hindered isopropyl ester while leaving the aryl ether completely intact. Acidifying the aqueous phase protonates the resulting carboxylate, causing the highly pure 2-isopropoxy-4-methoxybenzoic acid to precipitate out of the aqueous solution as a white solid.

Step 3: Amidation
  • Objective: Convert the carboxylic acid to the primary benzamide.

  • Protocol: Dissolve the acid (1.0 eq) in dry DCM at 0 °C. Add EDC·HCl (1.3 eq), DMAP (0.1 eq), and NH 4​ Cl (2.0 eq). Stir at room temperature for 17 hours[4].

  • Causality & Validation: EDC activates the carboxylic acid to form an unstable O-acylisourea. DMAP acts as a nucleophilic catalyst, displacing the urea to form a highly reactive acylpyridinium intermediate, which is subsequently attacked by ammonia (generated in situ from NH 4​ Cl). Washing the organic layer sequentially with 1M HCl and saturated NaHCO 3​ provides a self-validating workup that strips away residual DMAP, unreacted acid, and urea byproducts[4].

Synthesis A 4-Methoxysalicylic Acid B Isopropylation (iPrCl, K2CO3, DMF) A->B C Isopropyl 2-isopropoxy- 4-methoxybenzoate B->C D Hydrolysis (NaOH, MeOH/H2O) C->D E 2-Isopropoxy- 4-methoxybenzoic Acid D->E F Amidation (NH4Cl, EDC, DMAP) E->F G 2-Isopropoxy- 4-methoxybenzamide F->G

Synthesis workflow of 2-isopropoxy-4-methoxybenzamide.

NMR Spectral Data & Causality Analysis

The structural verification of 2-isopropoxy-4-methoxybenzamide relies on precise interpretation of its NMR spectra. The values below are recorded in CDCl 3​ at 400 MHz ( 1 H) and 101 MHz ( 13 C)[4],[5].

H NMR Spectral Data
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.19 Doublet (d)8.81HAr-H6
7.50 Broad Singlet (br s)-1H-CONH (Amide)
6.59 Doublet of Doublets (dd)8.8, 2.31HAr-H5
6.46 Doublet (d)2.31HAr-H3
5.50 Broad Singlet (br s)-1H-CONH (Amide)
4.68 Septet (hept)6.11H-OCH (CH 3​ ) 2​
3.84 Singlet (s)-3H-OCH 3​
1.38 Doublet (d)6.16H-OCH(CH 3​ ) 2​

Causality of 1 H Shifts:

  • Anisotropic Deshielding (H-6 at 8.19 ppm): The extreme downfield shift of the H-6 proton is directly caused by the magnetic anisotropy of the adjacent amide carbonyl group[5]. The π -electron cloud of the C=O bond generates an induced local magnetic field that heavily deshields the ortho-proton.

  • Synergistic Resonance (+M Effect) (H-3 at 6.46 ppm): The H-3 proton is highly shielded. It sits exactly between two strongly electron-donating oxygen atoms (isopropoxy and methoxy). The lone pairs on these oxygens donate electron density into the ring via resonance, shielding the H-3 nucleus and pushing its signal upfield[4].

  • Spin-Spin Splitting: The isopropoxy methine proton at 4.68 ppm exhibits a perfect septet ( n+1 rule) due to coupling with the six equivalent methyl protons ( J=6.1 Hz)[4].

C NMR Spectral Data
Chemical Shift ( δ , ppm)Carbon TypeAssignment
166.5 Quaternary (C=O)Amide Carbonyl
163.8 Quaternary (Ar-C)Ar-C4 (Attached to -OCH 3​ )
157.4 Quaternary (Ar-C)Ar-C2 (Attached to -OiPr)
134.6 Methine (Ar-CH)Ar-C6
114.4 Quaternary (Ar-C)Ar-C1 (Attached to Amide)
105.4 Methine (Ar-CH)Ar-C5
100.4 Methine (Ar-CH)Ar-C3
71.7 Methine (CH)-OC H(CH 3​ ) 2​
55.7 Methyl (CH 3​ )-OC H 3​
22.2 Methyl (CH 3​ )-OCH(C H 3​ ) 2​

Causality of 13 C Shifts:

  • Electronegativity vs. Resonance: C-4 (163.8 ppm) and C-2 (157.4 ppm) are heavily deshielded due to the direct inductive (-I) effect of the attached electronegative oxygen atoms[4]. Conversely, C-3 (100.4 ppm) is the most shielded carbon in the aromatic system. This is because the ortho/para directing oxygen atoms donate electron density into the C-3 position via resonance, counteracting the inductive effect[4].

  • Aliphatic Region: The isopropoxy methine carbon (71.7 ppm) is shifted downfield relative to a standard alkane due to the direct attachment to the ether oxygen[5].

Conclusion

The 2-isopropoxy-4-methoxybenzamide architecture is a masterpiece of rational drug design, offering precise steric and electronic parameters necessary for MDM2 inhibition. By adhering to the self-validating synthetic protocols outlined above and utilizing the causal NMR assignments for structural verification, researchers can confidently scale the production of this intermediate for advanced oncological studies.

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Exploratory

Physicochemical Properties and Stability of 2-Isopropoxy-4-methoxybenzamide: A Core Intermediate in MDM2-p53 Inhibitor Synthesis

Executive Summary In contemporary fragment-based drug design (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the stability and physicochemical profile of key intermediates dictate the success of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary fragment-based drug design (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the stability and physicochemical profile of key intermediates dictate the success of the entire synthetic pipeline. 2-Isopropoxy-4-methoxybenzamide (CAS: 926842-78-6) has emerged as a critical pharmacophoric building block, most notably in the synthesis of Nutlin-3 and its chimeric derivatives—potent inhibitors of the MDM2-p53 protein-protein interaction.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and validated handling protocols for 2-isopropoxy-4-methoxybenzamide. By understanding the causality behind its chemical behavior, researchers can optimize synthetic yields and prevent downstream degradation in oncology drug development.

Pharmacophoric Significance & Mechanism of Action

The structural architecture of 2-isopropoxy-4-methoxybenzamide is not accidental; it is highly tuned for biological mimicry and synthetic versatility. In the context of MDM2 inhibitors (such as Nutlin-3a), the p53 tumor suppressor protein is normally bound and targeted for degradation by the MDM2 oncoprotein. To disrupt this interaction, small molecules must perfectly mimic the hydrophobic residues of p53 (specifically Leu26, Trp23, and Phe19) 1.

The 2-isopropoxy group of this benzamide derivative acts as a direct structural surrogate for the Phe19 residue of p53. The steric bulk and lipophilicity of the isopropyl chain allow it to anchor deeply into the hydrophobic Phe19 pocket of MDM2, effectively displacing p53 and triggering cell cycle arrest and apoptosis in malignant cells 2.

G MDM2 MDM2 Protein (Oncoprotein) p53 p53 Protein (Tumor Suppressor) MDM2->p53 Releases p53->MDM2 Binds & Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates Nutlin Nutlin-3 Derivative (Inhibitor) Phe19 Phe19 Pocket (Targeted by 2-Isopropoxy) Nutlin->Phe19 Isopropoxy Moiety Binds Phe19->MDM2 Blocks p53 Binding Site

Mechanism of MDM2-p53 disruption by Nutlin derivatives utilizing the 2-isopropoxy moiety.

Physicochemical Profiling

The physicochemical properties of 2-isopropoxy-4-methoxybenzamide dictate its solubility, reactivity, and formulation potential. The electron-donating nature of the 4-methoxy group (+M resonance effect) enriches the electron density of the aromatic ring. This electronic effect, combined with the steric hindrance provided by the ortho-isopropoxy group, significantly shields the amide carbonyl from nucleophilic attack, granting the molecule an unusually high chemical stability profile.

Table 1: Summary of Physicochemical Properties
PropertyValueScientific Rationale / Implication
Molecular Formula C₁₁H₁₅NO₃Standard composition for a low-molecular-weight building block.
Molecular Weight 209.24 g/mol Ideal fragment size (< 300 Da), preventing excessive molecular weight inflation in the final API.
CAS Registry Number 926842-78-6 3Unique identifier for the specific regioisomer.
LogP (Estimated) ~1.8 – 2.2Optimal lipophilicity. Ensures solubility in organic solvents (DCM, THF) during synthesis while maintaining membrane permeability.
Hydrogen Bond Donors 1 (Amide -NH₂)Capable of forming directional hydrogen bonds with target protein backbones or synthetic coupling reagents.
Hydrogen Bond Acceptors 3 (O atoms)The ether and carbonyl oxygens act as potent acceptors, influencing crystal packing and solubility.
Physical State Crystalline SolidHigh lattice energy contributes to excellent solid-state thermal stability and shelf-life.

Chemical Stability & Degradation Kinetics

Understanding the degradation pathways of 2-isopropoxy-4-methoxybenzamide is critical to establishing self-validating quality control systems. The molecule features three primary functional groups susceptible to specific stress conditions:

  • The Primary Amide: Generally stable, but susceptible to hydrolysis under extreme pH and elevated temperatures, yielding 2-isopropoxy-4-methoxybenzoic acid and ammonia. The ortho-isopropoxy group provides significant steric shielding, drastically reducing the rate of base-catalyzed hydrolysis compared to unsubstituted benzamides.

  • The Ether Linkages (Isopropoxy & Methoxy): Highly stable to basic and neutral conditions. However, under strong Lewis acid conditions (e.g., BBr₃) or harsh protic acids (e.g., concentrated HBr), these ethers can undergo dealkylation to form phenolic degradants.

  • The Aromatic Ring: The presence of two electron-donating alkoxy groups makes the ring electron-rich and potentially susceptible to electrophilic aromatic substitution or oxidative degradation in the presence of strong peroxides.

Table 2: Forced Degradation Profile
Stress ConditionReagent / EnvironmentDuration / TempObserved StabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24h / 60°CHighTrace amide hydrolysis (< 2%).
Basic Hydrolysis 0.1 M NaOH24h / 60°CModerate-HighSlow conversion to carboxylic acid due to steric hindrance.
Oxidative Stress 3% H₂O₂24h / 25°CModerateMinor N-oxidation or ring oxidation.
Thermal (Solid) Dry Heat7 Days / 80°CVery HighNo significant degradation observed.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step incorporates a mechanistic rationale to guarantee high-fidelity results.

Protocol 1: Synthesis of 2-Isopropoxy-4-methoxybenzamide

Objective: Convert 2-isopropoxy-4-methoxybenzoic acid to the corresponding primary amide without utilizing harsh acid chlorides that risk ether cleavage.

  • Activation: Dissolve 1.0 equivalent of 2-isopropoxy-4-methoxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI).

    • Causality: CDI forms a highly reactive acyl imidazole intermediate under mild, neutral conditions, entirely avoiding the use of strong Lewis acids (like SOCl₂) which could trigger premature dealkylation of the isopropoxy group.

  • Amidation: After CO₂ evolution ceases (indicating complete activation), add 5.0 equivalents of aqueous ammonia (28%) dropwise at 0°C. Stir for 4 hours at room temperature.

    • Causality: The excess ammonia rapidly attacks the acyl imidazole, driving the equilibrium forward. The low initial temperature suppresses potential side reactions.

  • Self-Validating Workup: Pour the reaction mixture into ice-cold distilled water. The product, being highly lipophilic, will precipitate as a white crystalline solid.

    • Causality: This precipitation acts as an intrinsic purification step. The water-soluble DMF, imidazole byproducts, and excess ammonia remain in the aqueous phase, allowing isolation of the pure benzamide via simple vacuum filtration (>90% yield).

Protocol 2: Stability-Indicating HPLC Assay (Forced Degradation)

Objective: Quantify the degradation of the benzamide under stress conditions to establish shelf-life parameters.

Workflow Start 2-Isopropoxy-4-methoxybenzamide Sample Preparation Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, 25°C) Start->Oxidation Quench Neutralization & Quenching Acid->Quench Base->Quench Oxidation->Quench HPLC HPLC-UV Analysis (Quantification of Degradants) Quench->HPLC

Forced degradation workflow for stability profiling of 2-isopropoxy-4-methoxybenzamide.

  • Sample Preparation: Dissolve the benzamide in an HPLC-grade Acetonitrile/Water (50:50) diluent to a concentration of 1 mg/mL.

  • Stress Application: Subject aliquots to the conditions outlined in Table 2 (Acid, Base, Oxidation).

  • Quenching: Neutralize acidic samples with 0.1 M NaOH, and basic samples with 0.1 M HCl to arrest degradation prior to injection.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). Elute using a gradient of Water (0.1% TFA) and Acetonitrile. Monitor via UV detection at 254 nm.

    • Causality: The C18 stationary phase effectively resolves the parent benzamide from its primary degradant (the more polar carboxylic acid, which elutes earlier). Detection at 254 nm leverages the strong π-π* transition of the conjugated aromatic system, ensuring a self-validating mass balance (the sum of parent and degradant peak areas remains constant).

Conclusion

2-Isopropoxy-4-methoxybenzamide is a highly stable, rationally designed intermediate that plays a pivotal role in the synthesis of advanced oncology therapeutics. Its unique physicochemical properties—driven by the steric shielding of the isopropoxy group and the electronic modulation of the methoxy group—render it robust against standard hydrolytic degradation while providing the exact spatial geometry required to mimic p53 in MDM2 inhibition. By adhering to the validated synthetic and analytical protocols outlined in this guide, researchers can ensure high-fidelity integration of this compound into complex drug discovery pipelines.

References

  • Johnston, J. N., et al. (2014). Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Trapella, C., et al. (2025). Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. PMC / MDPI. Available at: [Link]

  • IntLab Chemical Database. CAS 926842-78-6: 2-ISOPROPOXY-4-METHOXYBENZAMIDE. Available at: [Link]

Sources

Foundational

Solubility profile of 2-isopropoxy-4-methoxybenzamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Isopropoxy-4-methoxybenzamide in Organic Solvents Abstract The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Isopropoxy-4-methoxybenzamide in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical parameter that governs the success of numerous stages in drug development, including crystallization, purification, formulation, and manufacturing.[1] This guide provides a comprehensive framework for determining and understanding the solubility profile of 2-isopropoxy-4-methoxybenzamide, a substituted benzamide derivative. In the absence of extensive public literature on this specific molecule, this document serves as a first-principles guide, outlining the theoretical underpinnings, predictive methodologies, and gold-standard experimental protocols required to generate a robust and reliable solubility profile. We will delve into the causality behind experimental design, provide self-validating protocols for thermodynamic solubility determination, and discuss the application of thermodynamic models for data correlation and interpretation.

Theoretical Foundations of Solubility

The dissolution of a crystalline solid, such as 2-isopropoxy-4-methoxybenzamide, into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is dictated by the balance between the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The process can be conceptually broken down into three key energetic steps, as illustrated in the thermodynamic cycle below.[2]

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the API molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).[2]

  • Cavitation Energy (ΔH_cavity): The energy needed to create a space or cavity within the solvent for the solute molecule to occupy. This is also an endothermic process.[2]

  • Solvation Energy (ΔH_solvation): The energy released when the solute molecule forms new intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the surrounding solvent molecules. This is an exothermic process (ΔH < 0).[2]

The overall enthalpy of solution is the sum of these steps: ΔH_sol = ΔH_lattice + ΔH_cavity + ΔH_solvation .

G cluster_0 Thermodynamic Cycle of Dissolution Solid API Crystal Lattice Gas Isolated API Molecules (Gas Phase) Solid->Gas ΔH_lattice (Endothermic) Solution API in Solution Solid->Solution ΔH_solution Gas->Solution ΔH_solvation (Exothermic)

Caption: Thermodynamic cycle of the dissolution process.

The molecular structure of 2-isopropoxy-4-methoxybenzamide—featuring a polar benzamide group capable of hydrogen bonding, two ether linkages (isopropoxy and methoxy), and an aromatic ring—suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational starting point for solvent selection.[3][4] We can anticipate moderate to high solubility in polar aprotic solvents (like acetone or DMSO) and protic solvents (like alcohols) that can interact with the amide and ether functionalities.[5][6] Conversely, solubility will likely be low in nonpolar, aliphatic solvents (like hexane).[7]

Predictive Approaches for Initial Solvent Screening

Before undertaking extensive experimental work, computational models can provide rapid, initial estimations of solubility, helping to prioritize which solvents to screen.[8]

  • Hansen Solubility Parameters (HSPs): This method deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Solvents with HSPs similar to those of the solute are more likely to be effective.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can provide semi-quantitative predictions of solubility.[8][9]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles. It is particularly powerful for screening novel compounds or a wide array of solvents.[10]

These predictive tools are invaluable for narrowing down the vast number of potential solvents to a manageable set for experimental validation.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[11][12][13] This technique is considered the gold standard and involves equilibrating an excess of the solid API with the solvent of interest over a sufficient period until the concentration of the dissolved API in the solution becomes constant.[12]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol ensures a self-validating system by measuring concentration at multiple time points to confirm the attainment of equilibrium.

Materials & Equipment:

  • 2-isopropoxy-4-methoxybenzamide (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-isopropoxy-4-methoxybenzamide to several vials for each solvent. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated.[12][14]

  • Equilibration: Add a precise volume of the selected solvent to each vial. Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed (e.g., 200-300 RPM).[14][15]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for a short period for coarse settling.

  • Phase Separation: Withdraw an aliquot of the supernatant. To ensure no solid particulates are carried over, this step is critical. The most robust method is to centrifuge the aliquot and then filter the resulting clear supernatant through a chemically inert 0.22 µm syringe filter.[14][16]

  • Quantification: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation. Analyze the concentration of 2-isopropoxy-4-methoxybenzamide in the diluted sample using a validated HPLC method.[16][17]

  • Equilibrium Confirmation: Compare the concentration values obtained at the different time points (24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical, indicating the solution is saturated.[15][18]

Caption: Workflow for the Shake-Flask solubility determination method.

Alternative Protocol: Gravimetric Analysis

For a simpler, albeit potentially less precise, determination, the gravimetric method can be employed.[18][19] This method is most suitable for non-volatile solutes and solvents where the API is highly soluble.

Step-by-Step Methodology:

  • Saturation: Prepare a saturated solution as described in steps 1 & 2 of the Shake-Flask method.

  • Sampling & Weighing: After equilibration, filter the suspension to obtain a clear saturated solution. Accurately pipette a known volume of the filtrate into a pre-weighed evaporating dish and record the total weight (dish + solution).[18]

  • Evaporation: Carefully evaporate the solvent in a fume hood or under vacuum at a controlled temperature to leave behind the solid API residue.

  • Drying & Final Weighing: Dry the dish containing the residue in an oven until a constant weight is achieved.[18][20]

  • Calculation: The mass of the dissolved API is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and residue. Solubility can then be expressed as g/100g of solvent or other relevant units.[18]

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be systematically organized for clarity and further analysis.

Quantitative Solubility Data Table

The results from the experimental work should be compiled into a clear, comparative table.

SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)Method
Methanol25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
Ethanol25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
Isopropanol25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
Acetone25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
Ethyl Acetate25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
Acetonitrile25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
Toluene25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
...other solvents25.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
Methanol37.0Hypothetical ValueHypothetical ValueShake-Flask/HPLC
...other temps............
Note: This table is populated with hypothetical placeholders. Actual experimental data must be inserted.
Thermodynamic Modeling of Experimental Data

By measuring solubility at several temperatures, key thermodynamic parameters of the dissolution process can be calculated. The van't Hoff equation and the modified Apelblat equation are commonly used models for correlating temperature-dependent solubility data.[13][21]

The van't Hoff equation relates the mole fraction solubility (x) to temperature (T):

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where R is the universal gas constant. A plot of ln(x) versus 1/T (a van't Hoff plot) should yield a straight line, from which the standard enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution can be determined from the slope and intercept, respectively.[13] These values provide profound insight:

  • ΔH_sol > 0 (Endothermic): Solubility increases with increasing temperature. This is the most common scenario for solid solutes.[5]

  • ΔH_sol < 0 (Exothermic): Solubility decreases with increasing temperature.

  • ΔG_sol: Can be calculated at each temperature to confirm the spontaneity of the dissolution process.

Implications for Drug Development

A well-characterized solubility profile for 2-isopropoxy-4-methoxybenzamide is not merely academic; it is directly applicable to critical drug development decisions:

  • Crystallization Process Design: The choice of solvent is paramount for obtaining the desired crystalline form (polymorph) with high purity and yield. Solubility data as a function of temperature is essential for designing cooling crystallization processes.[1][8]

  • Formulation Development: For liquid dosage forms, a solvent system must be identified that can dissolve the API at the target concentration and maintain its stability over the product's shelf life.

  • Purification: Solubility differences in various solvents are exploited during purification steps to remove impurities.

Conclusion

This guide has established a comprehensive framework for determining the complete solubility profile of 2-isopropoxy-4-methoxybenzamide in organic solvents. By integrating theoretical principles, predictive modeling, and rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data necessary to drive informed decisions in pharmaceutical development. The subsequent application of thermodynamic models to this data further enriches our understanding of the dissolution process, transforming empirical measurements into fundamental knowledge that accelerates the path from molecule to medicine.

References

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (n.d.). Google Scholar.
  • Determination of Solubility by Gravimetric Method. (n.d.). Google Scholar.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • How do you perform the shake flask method to determine solubility?. (2017). Quora.
  • Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.).
  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). PMC.
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Sources

Exploratory

High-Resolution Crystallographic Analysis of 2-Isopropoxy-4-Methoxybenzamide Intermediates in Enantioselective Synthesis

Executive Summary The development of small-molecule inhibitors targeting the p53-MDM2 protein-protein interaction, such as Nutlin-3 and its chimeric derivatives, relies on the precise construction of a highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the p53-MDM2 protein-protein interaction, such as Nutlin-3 and its chimeric derivatives, relies on the precise construction of a highly substituted cis-imidazoline core[1]. A critical, stereodetermining juncture in this synthetic pipeline is the isolation and characterization of the 2-isopropoxy-4-methoxybenzamide intermediate [2]. This technical guide explores the structural causality, crystallographic parameters, and self-validating experimental protocols required to unambiguously assign the absolute configuration of these intermediates prior to dehydrative cyclization[3].

Mechanistic Context: The Role of the Benzamide Intermediate

In the synthesis of Nutlin-3 analogues, the cis-diamine backbone is typically constructed via an enantioselective organocatalytic aza-Henry reaction[1]. Following the reduction of the nitro group, the resulting amine is acylated with 2-isopropoxy-4-methoxybenzoic acid.

The selection of the 2-isopropoxy-4-methoxybenzamide moiety is not arbitrary. Mechanistically, the steric bulk of the isopropoxy group mimics the side chains of key hydrophobic p53 amino acid residues (e.g., Leu26)[2]. Synthetically, this bulky group restricts bond rotation around the amide linkage, pre-organizing the molecule into a conformation that heavily favors the subsequent dehydrative cyclization (often mediated by Hendrickson's reagent) into the final cis-imidazoline[2]. Furthermore, the rigid, planar aromatic system of the benzamide engages in predictable intermolecular hydrogen bonding, facilitating the crystallization of the otherwise flexible diamine backbone[4].

Workflow A Aza-Henry Reaction (Stereocenter Formation) B cis-Stilbene Diamine Backbone A->B C Acylation with 2-Isopropoxy- 4-methoxybenzoic acid B->C D Benzamide Intermediate (Crystallographic Target) C->D E Dehydrative Cyclization (Hendrickson's Reagent) D->E F Nutlin-3 Derivative (cis-Imidazoline) E->F

Synthetic workflow of Nutlin-3 derivatives highlighting the benzamide intermediate.

Structural Causality & Crystallographic Data

While NMR spectroscopy can indicate relative stereochemistry via coupling constants, it cannot definitively prove absolute configuration without chiral derivatization. Because the aza-Henry reaction generates adjacent stereocenters, X-ray crystallography of the 2-isopropoxy-4-methoxybenzamide intermediate is an absolute requirement to validate the enantiomeric excess (ee) and diastereomeric ratio (dr)[2].

The methoxy group at the para-position of the benzamide ring provides an electron-rich center that participates in dipole interactions within the crystal lattice, while the amide N-H acts as a critical hydrogen bond donor[4]. This thermodynamic stability allows the intermediate to crystallize in chiral space groups (e.g., P21​21​21​ ), which is a prerequisite for confirming enantiopurity.

Table 1: Benchmark Crystallographic Parameters for the Intermediate

The following parameters represent the standard validation metrics for N-((1S,2R)-2-Amino-1,2-bis(4-chlorophenyl)ethyl)-2-isopropoxy-4-methoxybenzamide.

ParameterValueCausality / Structural Significance
Chemical Formula C25H26Cl2N2O3Represents the core intermediate prior to cyclization[4].
Space Group P21​21​21​ Chiral orthorhombic group; proves the bulk sample is enantiopure.
Temperature 100(2) KMinimizes thermal atomic displacement (B-factors), yielding sharp diffraction spots.
Radiation Source Cu Kα (λ = 1.54184 Å)Enhances anomalous dispersion signals for Cl and O atoms.
R1 (Final) < 0.050Indicates high agreement between the structural model and experimental data.
Flack Parameter 0.02(3)Unambiguously confirms the (1S, 2R) absolute configuration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each phase contains a built-in checkpoint to prevent the propagation of errors through the drug development pipeline.

Protocol A: Synthesis of the Benzamide Intermediate
  • Deprotection: Dissolve the Boc-protected cis-diamine in dichloromethane (DCM) and treat with Trifluoroacetic acid (TFA) at room temperature[1].

    • Causality: TFA selectively cleaves the tert-butyl carbamate without epimerizing the sensitive adjacent chiral centers.

  • Acylation: Neutralize the mixture with saturated aqueous NaHCO₃, extract the free amine, and couple it with 2-isopropoxy-4-methoxybenzoic acid using EDC and HOBt[2].

    • Causality: EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup, while HOBt suppresses the racemization of the activated ester intermediate.

  • Validation Check: Analyze an aliquot of the purified product via chiral HPLC. An enantiomeric excess (ee) > 95% validates the stereocontrol of the preceding reactions, permitting progression to crystallization[2].

Protocol B: Single-Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10-15 mg of the highly pure benzamide intermediate in a minimal volume (approx. 0.5 mL) of ethyl acetate (EtOAc) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer chamber containing 3 mL of a non-polar antisolvent (hexane). Seal the outer chamber tightly.

    • Causality: Hexane slowly diffuses into the EtOAc via the vapor phase, gradually lowering the dielectric constant of the medium. This slow kinetic process favors the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitation.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation validates the single-crystal nature (optical anisotropy) required for diffraction.

Protocol C: X-Ray Diffraction and Stereochemical Assignment
  • Mounting & Cryocooling: Harvest a single crystal using a MiTeGen loop coated in paratone oil. Immediately flash-cool the crystal in a nitrogen stream at 100 K.

    • Causality: Flash-cooling prevents the formation of crystalline ice and drastically reduces thermal motion, improving the resolution of high-angle diffraction data.

  • Data Collection: Irradiate the crystal using a Cu Kα microfocus source.

    • Causality: Copper radiation (λ = 1.5418 Å) is specifically chosen over Molybdenum because it maximizes the anomalous scattering of the chlorine atoms on the phenyl rings, which is mathematically essential for determining absolute stereochemistry[3].

  • Validation Check: During structural refinement using direct methods, calculate the Flack parameter. A value approaching 0.0 (±0.1) validates the correct absolute stereochemical assignment, whereas a value near 1.0 indicates the inverted enantiomer.

XRD_Protocol S1 Purified Benzamide Intermediate S2 Vapor Diffusion (Hexane into EtOAc) S1->S2 Thermodynamic Control S3 Single Crystal Harvesting S2->S3 Optical Selection S4 X-Ray Diffraction (Cu Kα, 100 K) S3->S4 Cryoprotection S5 Phase Problem Resolution S4->S5 Data Integration S6 Absolute Stereochemical Assignment S5->S6 Flack Parameter < 0.1

Crystallization and X-ray diffraction workflow for stereochemical assignment.

Structure-Activity Relationship (SAR) Implications

The crystallographic validation of the 2-isopropoxy-4-methoxybenzamide intermediate is not merely an academic exercise; it has profound implications for downstream drug efficacy. The p53-MDM2 binding pocket is highly stereospecific[5]. If the absolute configuration of the intermediate is inverted (e.g., (1R, 2S) instead of (1S, 2R)), the resulting cis-imidazoline will project its chlorophenyl rings into the solvent rather than into the deep hydrophobic clefts of MDM2, resulting in a complete loss of apoptotic activity[1]. By embedding rigorous crystallographic checkpoints at the benzamide intermediate stage, development teams can confidently scale up production without the risk of advancing an inactive antipode.

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Foundational

Engineering the cis-Imidazoline Scaffold: The Historical and Synthetic Development of 2-Isopropoxy-4-methoxybenzamide in MDM2 Inhibition

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Structural Biologists, and Oncology Drug Development Professionals Executive Summary The therapeutic reactivation of the p53 tumor suppressor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Structural Biologists, and Oncology Drug Development Professionals

Executive Summary

The therapeutic reactivation of the p53 tumor suppressor pathway via the disruption of the MDM2-p53 protein-protein interaction (PPI) represents a landmark achievement in targeted oncology. At the forefront of this breakthrough was the discovery of the Nutlins, a class of small molecules featuring a chiral cis-imidazoline core. Central to the structural integrity and binding affinity of these molecules is the 2-isopropoxy-4-methoxybenzamide moiety. This technical guide explores the historical rationale, structural biology, and stereoretentive synthetic methodologies surrounding the integration of 2-isopropoxy-4-methoxybenzamide into the cis-imidazoline pharmacophore.

Pharmacophore Mapping: The p53-MDM2 Axis

The physical occlusion of p53 by the murine double minute 2 (MDM2) oncoprotein effectively disables p53 function in approximately 50% of human cancers where the p53 gene remains wild-type. X-ray crystallographic studies of the MDM2 amino-terminal domain bound to a 15-residue p53 transactivation domain peptide revealed a deep, hydrophobic binding cleft. The native p53 alpha-helix anchors into this cleft via a triad of critical amino acid residues: Phe19, Trp23, and Leu26 [1].

The design of the cis-imidazoline scaffold (Nutlins) was a masterclass in alpha-helix mimicry[2]. The rigid 4,5-dihydroimidazoline ring acts as a central scaffold to project three distinct hydrophobic substituents into these subpockets, effectively outcompeting native p53 and triggering downstream cell cycle arrest and apoptosis.

G MDM2 MDM2 Oncoprotein (Negative p53 Regulator) p53 Wild-Type p53 (Tumor Suppressor) MDM2->p53 Inhibits & Degrades Arrest Cell Cycle Arrest (G1/S or G2/M) p53->Arrest Transcriptional Activation Apoptosis Apoptosis (Cancer Cell Death) p53->Apoptosis Transcriptional Activation Nutlin cis-Imidazoline (Nutlin-3a) Nutlin->MDM2 Blocks PPI (Mimics Phe19, Trp23, Leu26)

Mechanism of p53 reactivation via MDM2 inhibition by cis-imidazoline derivatives.

The Strategic Role of 2-Isopropoxy-4-methoxybenzamide

In the synthesis of the most potent Nutlin derivatives (such as Nutlin-3a), the 2-isopropoxy-4-methoxybenzamide group is not merely a synthetic intermediate; it is the direct precursor to the C2-aryl substituent of the final imidazoline ring[3].

When the chiral diamine precursor undergoes dehydrative cyclization with 2-isopropoxy-4-methoxybenzamide, the resulting 2-(2-isopropoxy-4-methoxyphenyl) imidazoline substituent is formed. This specific arene is highly optimized for the MDM2 binding pocket:

  • Steric Locking: The bulky ortho-isopropoxy group restricts the rotational freedom of the aryl-imidazoline C-C bond, locking the molecule into its bioactive conformation and reducing the entropic penalty of binding[4].

  • Hydrophobic Packing: The isopropoxy ether projects deeply into the Phe19 subpocket of MDM2, maximizing van der Waals contacts and displacing ordered water molecules[4].

  • Electronic Tuning: The para-methoxy group enriches the electron density of the aromatic system, optimizing pi-stacking interactions with the surrounding MDM2 residues[4].

Stereoretentive Synthetic Workflow

The historical bottleneck in cis-imidazoline discovery was the inability to synthesize highly enantioenriched cis-4,5-diaryl imidazolines without epimerization to the thermodynamically favored trans-isomers[5]. The modern breakthrough relies on the enantioselective synthesis of cis-stilbene diamines, followed by amidation with 2-isopropoxy-4-methoxybenzoic acid, and a strictly controlled dehydrative cyclization[3].

Workflow A Chiral cis-Stilbene Diamine (Boc-Protected) C Amide Intermediate (e.g., Compound 26) A->C Amidation B 2-Isopropoxy-4-methoxybenzoic acid + Coupling Agent B->C Acyl Donor D Boc Deprotection (TFA in CH2Cl2) C->D Acidic Cleavage E Dehydrative Cyclization (Hendrickson's Reagent) D->E Free Amine Formation F Enantioenriched cis-Imidazoline ((-)-Nutlin-3) E->F Ring Closure (Stereoretentive)

Stereoretentive synthetic workflow for chiral cis-imidazoline MDM2 inhibitors.

Step-by-Step Experimental Methodology: Imidazoline Core Assembly

To ensure maximum trustworthiness and reproducibility, the following protocol details the critical conversion of the benzamide intermediate into the cis-imidazoline core, explaining the causality behind each procedural choice.

Starting Material: N-((1S,2R)-2-Amino-1,2-bis(4-chlorophenyl)ethyl)-2-isopropoxy-4-methoxybenzamide (Boc-protected)[3].

Phase 1: Nucleophile Liberation (Boc-Deprotection)
  • Preparation: Dissolve 46.0 mmol of the Boc-protected benzamide intermediate in 455 mL of anhydrous dichloromethane (CH2Cl2) in a 1 L round-bottomed flask equipped with a magnetic stir bar[3].

  • Acidic Cleavage: Cool the vessel to 0 °C. Add ~38 mL of Trifluoroacetic acid (TFA) dropwise over 10 minutes via an addition funnel[3].

    • Causality: The tert-butyloxycarbonyl (Boc) group must be removed to expose the primary amine, which acts as the intramolecular nucleophile in the next step. Anhydrous CH2Cl2 prevents the hydrolytic cleavage of the sensitive benzamide linkage. TFA provides the precise pKa required to cleave the carbamate without degrading the substrate[3].

  • Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate/Petroleum ether solvent system[6]. The disappearance of the starting material ( Rf​≈0.43 ) and the emergence of a baseline-retained, ninhydrin-positive spot confirms the formation of the diamine TFA salt.

Phase 2: Stereoretentive Dehydrative Cyclization
  • Neutralization: Quench the reaction mixture by pouring it into saturated aqueous NaHCO3, extract with CH2Cl2, dry over anhydrous MgSO4, and concentrate to yield the free amine[5].

  • Ring Closure: Subject the free amine to a dehydrating agent (e.g., Hendrickson's reagent or a specialized CoCl2/NaBH4 reduction system depending on the exact derivative) under strictly controlled, near-neutral conditions[3].

    • Causality: A standard acid-catalyzed dehydration (e.g., Dean-Stark with p-TsOH) requires harsh heating. Because the cis-4,5-diaryl stereocenters are thermodynamically unstable due to severe steric clash, heating will cause epimerization to the inactive trans-isomer. Utilizing a specialized dehydrative cyclization activates the benzamide carbonyl oxygen as a leaving group at ambient temperature, strictly preserving the diastereo- and enantiopurity of the cis-imidazoline scaffold[3].

  • Self-Validation (QC): Perform 1 H NMR (400 MHz, CDCl3) on the crude isolate. The successful formation of the cis-imidazoline is confirmed by the coupling constant of the C4 and C5 protons. A coupling constant of J≈9−10 Hz is characteristic of the cis configuration, whereas a J≈4−5 Hz would indicate unwanted trans epimerization[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the 2-isopropoxy-4-methoxybenzamide-derived substituent into the cis-imidazoline core yielded a profound increase in binding affinity. The table below summarizes the quantitative MDM2 inhibition data for the foundational Nutlin series discovered via high-throughput screening and subsequent optimization.

CompoundStructural CharacteristicsMDM2-p53 IC 50​ (nM)Primary Cellular Response
Nutlin-1 Racemic cis-imidazoline260Cell cycle arrest / Apoptosis
Nutlin-2 Racemic cis-imidazoline140Cell cycle arrest / Apoptosis
Nutlin-3 Racemic cis-imidazoline90Cell cycle arrest / Apoptosis
Nutlin-3a Active enantiomer (-)-Nutlin-3Highly PotentSelective p53 pathway inducer

Data sourced from Vassilev et al. demonstrating the disruption of the MDM2-p53 interaction.

Conclusion & Translational Outlook

The historical development of 2-isopropoxy-4-methoxybenzamide as a critical building block for cis-imidazolines fundamentally altered the landscape of non-genotoxic cancer therapy. By perfectly mimicking the Phe19 residue of p53, this moiety allowed Nutlin-3a to achieve sub-100 nM potency.

However, the high hydrophobicity of the cis-imidazoline core presented pharmacokinetic challenges[1]. This led to the evolution of second-generation clinical candidates. Through extensive chemical modifications of the lead compounds, molecules like RG7112 (the first small-molecule p53-MDM2 inhibitor in clinical development) and RG7388 (Idasanutlin, featuring a pyrrolidine scaffold) were developed to overcome these physicochemical barriers while retaining the core pharmacophore geometry established by the original benzamide derivatives[1].

References

Title: Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy Source: nih.gov URL:

[1] Title: Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development | Journal of Medicinal Chemistry Source: acs.org URL:

[2] Title: Chemical classification of MDM2 inhibitors Source: ijpca.org URL:

[6] Title: Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer Source: nih.gov URL:

[7] Title: Johnston et al. Supporting Information S-I-1 Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines Source: rsc.org URL:

[5] Title: Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition Source: acs.org URL:

[4] Title: Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition - PMC Source: nih.gov URL:

[3] Title: Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale | The Journal of Organic Chemistry Source: acs.org URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Decagram-Scale Enantioselective Synthesis of (−)-Nutlin-3 via 2-Isopropoxy-4-methoxybenzamide Intermediates

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Content Type: Technical Protocol & Mechanistic Guide Introduction & Biological Context (−)-Nutlin-3 is a potent, small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Biologists Content Type: Technical Protocol & Mechanistic Guide

Introduction & Biological Context

(−)-Nutlin-3 is a potent, small-molecule inhibitor of the p53-MDM2 protein-protein interaction. By mimicking the hydrophobic residues of the p53 tumor suppressor, (−)-Nutlin-3 binds competitively to the orthosteric pocket of MDM2. This action prevents the ubiquitination and subsequent degradation of p53, thereby restoring cell cycle arrest and apoptotic pathways in cancer cells harboring wild-type p53 [3].

Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation Nutlin (-)-Nutlin-3 Nutlin->MDM2 Competitive Inhibition

Figure 1: Mechanism of action of (-)-Nutlin-3 disrupting the p53-MDM2 protein-protein interaction.

Historically, accessing the chiral nonracemic cis-4,5-bis(aryl)imidazoline core of Nutlin-3 was a severe bottleneck, heavily reliant on the costly chiral resolution of racemic mixtures via supercritical fluid chromatography (SFC). This application note details a field-proven, decagram-scale enantioselective protocol developed by Johnston and colleagues [1]. By leveraging a highly selective organocatalytic aza-Henry reaction and a critical 2-isopropoxy-4-methoxybenzamide intermediate, this self-validating workflow yields (−)-Nutlin-3 in 17-gram single batches with minimal chromatographic purification.

Process Chemistry Insights: Causality & Self-Validating Systems

As process chemists scale reactions from milligrams to decagrams, thermodynamic and kinetic controls must replace brute-force chromatography. This protocol is engineered upon three self-validating pillars:

  • Catalyst Efficiency at Scale: The lynchpin of the synthesis is the enantioselective addition of 4-chlorophenyl nitromethane to a 4-chlorophenyl N-Boc imine. The use of a novel chiral bis(amidine) organocatalyst at an ultra-low loading of 0.5 mol% permits the reaction to run at a relatively warm −20 °C, avoiding the cryogenic (−78 °C) constraints that plague standard asymmetric syntheses [1, 2].

  • Precipitation-Driven Equilibrium: A self-validating purification mechanism is built into the first step. By running the aza-Henry reaction at high concentration (≥0.1 M in toluene), the major diastereomer selectively precipitates from the solution. This physical phase change shifts the reaction equilibrium forward and allows the isolation of the product with a diastereomeric ratio (dr) of >200:1 via simple filtration.

  • Hendrickson Cyclodehydration: The final ring closure to form the cis-imidazoline core is notoriously prone to epimerization when using standard dehydrating agents (e.g., SOCl 2​ , POCl 3​ ). This protocol utilizes Hendrickson's reagent (generated in situ from Ph 3​ PO and Tf 2​ O). The resulting highly reactive phosphonium anhydride smoothly cyclizes the urea-benzamide intermediate into the imidazoline core without eroding the established stereocenters [1].

Synthetic Workflow & Quantitative Data

Workflow Start Starting Materials: 4-Chlorophenyl Boc-imine & 4-Chlorophenyl nitromethane Step1 Step 1: Enantioselective Aza-Henry Catalyst: Chiral bis(amidine) (0.5 mol%) Conditions: Toluene, -20 °C Start->Step1 Step2 Step 2: Nitro Reduction Reagents: NaBH4, CoCl2 Conditions: MeOH, 0 °C Step1->Step2 Filtration of precipitate Step3 Step 3: Amidation Reagent: 2-Isopropoxy-4-methoxybenzoic acid Conditions: EDC, DMAP, CH2Cl2 Step2->Step3 Step4 Step 4: Boc Deprotection Reagent: TFA Conditions: CH2Cl2, RT Step3->Step4 Intermediate Key Intermediate: N-((1S,2R)-2-Amino-1,2-bis(4-chlorophenyl)ethyl) -2-isopropoxy-4-methoxybenzamide Step4->Intermediate Step5 Step 5: Urea Formation Reagents: CDI, then Piperazin-2-one Conditions: CH2Cl2, RT Intermediate->Step5 Step6 Step 6: Hendrickson Cyclodehydration Reagents: Ph3PO, Tf2O Conditions: CH2Cl2 Step5->Step6 Product (-)-Nutlin-3 (17 g Batch, >99% ee) Step6->Product

Figure 2: Six-step decagram-scale synthetic workflow for (-)-Nutlin-3.

Table 1: Quantitative Process Metrics for Decagram Scale-Up
Synthesis StepReaction TypeScale (mmol)Catalyst / Key ReagentYield (%)Stereopurity
1 Enantioselective Aza-Henry63.0Chiral bis(amidine) (0.5 mol%)90%91% ee, dr >200:1
2 Nitro Reduction61.0NaBH 4​ , CoCl 2​ 94%Retained
3 Amidation56.02-Isopropoxy-4-methoxybenzoic acid83%Retained
4 Boc Deprotection46.0Trifluoroacetic acid (TFA)92%Retained
5 Urea Formation~42.0CDI, Piperazin-2-one85%Retained
6 Cyclodehydration~35.0Ph 3​ PO, Tf 2​ O (Hendrickson's)89%>99% ee (after purif.)

Step-by-Step Experimental Protocol

Step 1: Enantioselective Aza-Henry Reaction
  • Charge a reactor with 4-chlorophenyl N-Boc imine (1.0 equiv) and the chiral bis(amidine) organocatalyst (0.5 mol%).

  • Add toluene to achieve a concentration of 0.4 M and cool the mixture to −20 °C.

  • Slowly add 4-chlorophenyl nitromethane (1.05 equiv) over 8 hours to control the exotherm and maintain high enantioselectivity.

  • Stir for an additional 14 hours. The desired diastereomer will precipitate natively.

  • Filter the cold suspension directly to isolate the solid aza-Henry adduct (90% yield, dr > 200:1) [2].

Step 2: Nitro Reduction
  • Suspend the aza-Henry adduct (61 mmol) in methanol at 0 °C.

  • Add CoCl 2​ (1.0 equiv) followed by the careful, portion-wise addition of NaBH 4​ (5.0 equiv) over 45 minutes. Caution: Vigorous hydrogen evolution.

  • Stir for 2 hours at 0 °C, quench with saturated aqueous NH 4​ Cl, and extract with ethyl acetate to yield the mono-Boc diamine.

Step 3: Amidation
  • Dissolve the mono-Boc diamine (56 mmol) in CH 2​ Cl 2​ .

  • Add 2-isopropoxy-4-methoxybenzoic acid (1.0 equiv), EDC (1.3 equiv), and DMAP (0.1 equiv) at 0 °C.

  • Warm to room temperature and stir for 16 hours. Wash with aqueous NaHCO 3​ and concentrate to yield the Boc-protected benzamide.

Step 4: Boc Deprotection (Generation of the Key Intermediate)
  • Dispense the Boc-protected amide (26.4 g, 46.0 mmol) into a 1 L round-bottomed flask containing a stir bar [1].

  • Add CH 2​ Cl 2​ (455 mL) and stir at room temperature.

  • Add TFA (~38 mL) dropwise via an addition funnel over 10 minutes. Stir the suspension for 2.5 hours.

  • Concentrate the mixture, neutralize with saturated aqueous NaHCO 3​ , and extract with CH 2​ Cl 2​ .

  • Result: Isolation of the critical free amine intermediate: N-((1S,2R)-2-Amino-1,2-bis(4-chlorophenyl)ethyl)-2-isopropoxy-4-methoxybenzamide (92% yield).

Step 5: Urea Formation
  • Dissolve the N-((1S,2R)-2-Amino-1,2-bis(4-chlorophenyl)ethyl)-2-isopropoxy-4-methoxybenzamide in CH 2​ Cl 2​ .

  • Add 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) and stir at room temperature for 1.5 hours to form the isocyanate intermediate.

  • Add piperazin-2-one (1.6 equiv) and stir for 18 hours. Perform a standard aqueous workup to isolate the urea-benzamide precursor.

Step 6: Hendrickson Cyclodehydration
  • To a solution of the urea-benzamide in CH 2​ Cl 2​ , add triphenylphosphine oxide (Ph 3​ PO, 4.0 equiv).

  • Cool the mixture and add trifluoromethanesulfonic anhydride (Tf 2​ O, 2.0 equiv) to generate Hendrickson's reagent in situ.

  • Allow the reaction to proceed until complete conversion is observed via TLC/LCMS. The phosphonium anhydride selectively dehydrates the amide, driving the cyclization without epimerization.

  • Purify via a final silica gel plug to yield 17 g of pure (−)-Nutlin-3 (89% yield for this step) [1].

References

  • Davis, T. A., Vilgelm, A. E., Richmond, A., & Johnston, J. N. (2013). Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale. The Journal of Organic Chemistry, 78(21), 10605-10616. URL:[Link]

  • Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., Kong, N., Kammlott, U., Lukacs, C., Klein, C., Fotouhi, N., & Liu, E. A. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 303(5659), 844-848. URL:[Link]

Application

Application Note: Amide Coupling Conditions and Reagents for 2-Isopropoxy-4-methoxybenzamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of MDM2-p53 Inhibitors (Nutlin-3 Derivatives) and PROTACs Executive Summary & Scientific Context 2-Isoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of MDM2-p53 Inhibitors (Nutlin-3 Derivatives) and PROTACs

Executive Summary & Scientific Context

2-Isopropoxy-4-methoxybenzoic acid (CAS No. 79128-14-6) is a highly specialized building block utilized extensively in the synthesis of 2-isopropoxy-4-methoxybenzamide derivatives[1]. These amides serve as the primary pharmacophore in the Nutlin family of non-peptide small molecule inhibitors, which are designed to reactivate the p53 tumor suppressor pathway[2].

The 2-isopropoxy and 4-methoxy substituents are not merely structural spacers; they are critical functional groups that insert deeply into the hydrophobic Phe19 binding pocket of the MDM2 E3 ligase[3]. By occupying this pocket, the benzamide derivative competitively blocks MDM2 from ubiquitinating p53, thereby preventing its proteasomal degradation and restoring p53-mediated apoptosis in cancer cells[4].

Pathway Benzamide 2-Isopropoxy-4- methoxybenzamide (Nutlin-3 Pharmacophore) MDM2 MDM2 E3 Ligase (Phe19 Pocket) Benzamide->MDM2 Competitive Binding p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination (Blocked) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation

Disruption of the MDM2-p53 signaling pathway by 2-isopropoxy-4-methoxybenzamide derivatives.

Mechanistic Causality of Coupling Conditions

Coupling 2-isopropoxy-4-methoxybenzoic acid to the complex, sterically hindered chiral diamines (e.g., cis-stilbene diamine backbones) required for Nutlin-3 derivatives presents a significant kinetic barrier[4]. To overcome this, two primary coupling strategies are employed depending on the scale and the nature of the amine.

Strategy A: EDC/DMAP Activation (The Scale-Up Standard)

For decagram-scale synthesis, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the gold standard[5]. EDC activates the carboxylic acid to an O-acylisourea. Because direct nucleophilic attack by a bulky chiral amine is extremely slow, DMAP (4-Dimethylaminopyridine) is introduced as a nucleophilic catalyst. DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which rapidly acylates the amine[4]. The causality behind choosing EDC over DCC is purification: EDC produces a water-soluble urea byproduct that is easily removed via aqueous extraction, bypassing the need for cumbersome chromatography[5].

Workflow Acid 2-Isopropoxy-4- methoxybenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl EDC·HCl DCM, 0 °C N_Acyl N-Acylpyridinium Active Species O_Acyl->N_Acyl DMAP (Catalytic) Product 2-Isopropoxy-4- methoxybenzamide N_Acyl->Product Chiral Diamine RT, 17-24 h

Mechanistic workflow of EDC/DMAP-mediated amide coupling for hindered substrates.

Strategy B: HATU/DIPEA Activation (The High-Efficiency Alternative)

When synthesizing PROTACs, the amine is often tethered to complex, electron-deficient, or highly functionalized linkers[6]. Here, HATU is preferred. HATU generates an HOAt active ester. The nitrogen atom within the pyridine ring of HOAt provides neighboring-group participation, anchoring the incoming amine via hydrogen bonding and stabilizing the transition state, resulting in near-quantitative yields even for unreactive substrates[6].

Quantitative Method Comparison

Reaction ParameterProtocol A: EDC / DMAP StrategyProtocol B: HATU / DIPEA Strategy
Coupling Reagent EDC·HCl (1.3 equiv)HATU (1.2 equiv)
Base / Catalyst DMAP (0.1 equiv)DIPEA (3.0 equiv)
Optimal Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Reaction Time 17 – 24 hours3 – 16 hours
Typical Yield Range 79% – 96%85% – 98%
Byproduct Removal Aqueous extraction (Water-soluble urea)Aqueous extraction (LiCl wash for DMF)
Primary Application Decagram scale-up, standard hindered aminesMicroscale, extreme steric hindrance, PROTACs

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can verify the success of the reaction at critical junctures without waiting for final isolation.

Protocol A: EDC/DMAP-Mediated Coupling (Standard Scale-Up)

Adapted from the decagram-scale synthesis of (−)-Nutlin-3[4].

  • Initialization: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 2-isopropoxy-4-methoxybenzoic acid (1.0 equiv) and the target chiral amine (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.2 M.

  • Thermal Control: Chill the reaction mixture to 0 °C using an ice bath to prevent side-reaction pathways (e.g., N-acylurea rearrangement).

  • Activation: Add DMAP (0.1 equiv) followed immediately by EDC·HCl (1.3 equiv) in a single portion.

  • Propagation: Remove the ice bath. Allow the reaction to gradually warm to room temperature and stir vigorously for 17–24 hours.

  • Self-Validation Checkpoint 1 (In-Process): Monitor reaction progress via TLC (typically 1:1 EtOAc/Hexanes). The successful formation of the N-acylpyridinium intermediate and subsequent coupling is confirmed by the disappearance of the highly UV-active carboxylic acid (Rf ~0.2) and the emergence of the less polar amide product (Rf ~0.5).

  • Quench & Extraction: Dilute the mixture with additional DCM (2 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid), water (to remove the EDC-urea byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Post-Isolation): Perform crude 1H NMR (CDCl3). Validation is achieved by observing a characteristic amide N-H doublet (typically δ 8.0–8.5 ppm) and the diagnostic isopropoxy septet (δ ~4.6 ppm), confirming structural integrity.

Protocol B: HATU/DIPEA-Mediated Coupling (PROTAC Linker Attachment)

Adapted from PROTAC synthesis workflows[6].

  • Pre-Activation: Dissolve 2-isopropoxy-4-methoxybenzoic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes. Causality: This pre-incubation ensures complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced.

  • Coupling: Add the target amine (1.0 equiv) dropwise as a solution in a minimal amount of DMF.

  • Propagation: Stir the reaction at room temperature for 3–16 hours.

  • Self-Validation Checkpoint 1 (In-Process): Due to the high polarity of PROTAC linkers, TLC is often ineffective. Utilize LC-MS to monitor the reaction. Validation is confirmed by the complete disappearance of the starting amine mass and the appearance of the [M+H]+ peak of the desired conjugate.

  • Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash the organic layer with 5% aqueous LiCl (3 × 5 volumes). Causality: The LiCl wash is a critical step to effectively partition DMF into the aqueous layer, preventing it from co-eluting during purification. Wash once with brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Purify via reverse-phase HPLC if trace HOAt byproducts remain.

Sources

Method

Preparation of chimeric Nutlin-DCA compounds with 2-isopropoxy-4-methoxybenzamide

Application Note & Protocol: Synthesis of Dual-Targeting Nutlin-DCA Chimeras Focus: Integration of the 2-isopropoxy-4-methoxybenzamide pharmacophore. Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of Dual-Targeting Nutlin-DCA Chimeras Focus: Integration of the 2-isopropoxy-4-methoxybenzamide pharmacophore. Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Preclinical Development Professionals.

Mechanistic Rationale: Dual Targeting of p53 and the Warburg Effect

The development of chimeric compounds represents a paradigm shift in polypharmacology, aiming to simultaneously dismantle multiple survival pathways in malignant cells. The Nutlin-DCA chimera is engineered to address two critical cancer hallmarks [1]:

  • The Warburg Effect: Dichloroacetate (DCA) inhibits Pyruvate Dehydrogenase Kinase (PDK), thereby reactivating Pyruvate Dehydrogenase (PDH). This forces a metabolic shift from aerobic glycolysis back to mitochondrial oxidative phosphorylation (OxPhos), unlocking the cell from an anti-apoptotic state.

  • p53 Dysregulation: The Nutlin-3a scaffold acts as a potent inhibitor of the MDM2-p53 protein-protein interaction (PPI). The 2-isopropoxy-4-methoxybenzamide moiety is the critical structural feature here; it acts as a highly optimized steric mimic of the Trp23 residue of p53, anchoring deeply into the hydrophobic binding cleft of the E3 ligase MDM2. This prevents the ubiquitination and degradation of the "genome guardian" p53.

By covalently linking these two modalities, the resulting chimera exerts a synergistic, self-amplifying apoptotic response.

MechanisticPathway cluster_p53 p53 Restoration (Apoptosis) cluster_warburg Metabolic Reprogramming (Warburg Effect) NutlinDCA Chimeric Nutlin-DCA Compound MDM2 MDM2 (E3 Ligase) NutlinDCA->MDM2 Nutlin Moiety Blocks PPI PDK PDK (Kinase) NutlinDCA->PDK DCA Moiety Inhibits p53 p53 Protein (Active) MDM2->p53 Prevents Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation PDH PDH (Active) PDK->PDH Prevents Inactivation OxPhos Oxidative Phosphorylation PDH->OxPhos Metabolic Shift

Figure 1: Dual-targeting mechanism of Chimeric Nutlin-DCA compounds on p53 and Warburg pathways.

Synthetic Strategy & Causality

The synthesis of the Nutlin-DCA chimera requires strict stereochemical control, as the binding affinity of the Nutlin core to MDM2 is highly enantiomer-dependent.

  • Enzymatic Resolution: Instead of relying on low-yielding chiral chromatography at the final step, the strategy utilizes a chemoenzymatic resolution of the racemic 1,2-diamine core using Lipase from Candida antarctica type B (CALB) to yield the enantioenriched methyl carbamate intermediate (15c ) [1].

  • Amide Coupling: The critical 2-isopropoxy-4-methoxybenzamide group is installed via HATU-mediated coupling. HATU is explicitly chosen over EDC/HOBt to prevent epimerization of the sterically hindered chiral centers.

  • Microwave-Assisted Deprotection: Methyl carbamates are notoriously resistant to standard acidic deprotection (unlike Boc groups). We employ microwave-assisted alkaline hydrolysis (LiOH) to provide the high activation energy required for cleavage without degrading the newly formed benzamide linkage.

SyntheticWorkflow Start Racemic 1,2-Diamine Core Enzyme Lipase CALB Resolution Start->Enzyme Int15c Enantioenriched Carbamate (15c) Enzyme->Int15c ee >70% AmideCoup HATU/DIPEA Coupling Int15c->AmideCoup + 2-isopropoxy- 4-methoxybenzoic acid Int16c Protected Nutlin Core (16c) AmideCoup->Int16c Deprotect LiOH, MW Deprotection Int16c->Deprotect Int17a Free Amine (17a) Deprotect->Int17a DCACoup DCA Coupling (CDI or HATU) Int17a->DCACoup + Dichloroacetic Acid Final Chimeric Nutlin-DCA DCACoup->Final

Figure 2: Chemoenzymatic multi-step synthesis workflow for Nutlin-DCA chimeric compounds.

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified Quality Control (QC) gating criteria are met.

Protocol 3.1: Synthesis of Protected Nutlin Core (16c)

Objective: Couple the enantioenriched amine 15c with 2-isopropoxy-4-methoxybenzoic acid.

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-isopropoxy-4-methoxybenzoic acid (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure full formation of the active ester. Causality: Pre-activation minimizes unreacted acid and prevents side reactions with the amine.

  • Coupling: Add the enantioenriched Methyl 2-amino-1,2-bis(4-chlorophenyl)ethylcarbamate (15c ) (1.0 eq) dropwise. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Eluent: AcOEt/Petroleum ether 1:1) to yield 16c as a yellowish solid.

QC Gating (Self-Validation):

  • TLC: Rf = 0.28 (AcOEt/Petroleum ether 1:1). Ensure complete disappearance of the 15c spot (Rf = 0.30).

  • ESI-MS: Confirm [M + H]⁺ at m/z 531.1 [1].

Protocol 3.2: Microwave-Assisted Deprotection to Yield Free Amine (17a)

Objective: Remove the robust methyl carbamate protecting group to expose the primary amine for DCA coupling.

  • Reaction Setup: Suspend compound 16c (1.0 eq) in a solvent mixture of H₂O:MeOH:THF (1:1:1 v/v/v) in a microwave-safe vial.

  • Hydrolysis: Add 2M aqueous LiOH (10.0 eq). Seal the vial and subject it to microwave irradiation at 120 °C for 45–60 minutes. Causality: The high dielectric heating of the solvent mixture rapidly drives the energetically demanding cleavage of the methyl carbamate without epimerizing the chiral centers.

  • Workup & Extraction: Cool to room temperature. Dilute with water. Crucial Step: The resulting free amine is highly insoluble in aqueous/methanolic mixtures. Copious amounts of DCM are required to fully dissolve and separate the product from the aqueous salts [2]. Extract 4–5 times with large volumes of DCM.

  • Isolation: Dry the combined organic layers over Na₂SO₄ and evaporate to yield 17a as a yellowish oil.

QC Gating (Self-Validation):

  • TLC: Rf = 0.43 (AcOEt/Petroleum ether 7:3).

  • ESI-MS: Confirm [M + H]⁺ at m/z 473.2 [1].

Protocol 3.3: Final Assembly of the Nutlin-DCA Chimera

Objective: Covalently link the DCA pharmacophore to the Nutlin core.

  • Activation of DCA: In a dry flask, dissolve Dichloroacetic acid (1.2 eq) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions. Stir for 30 minutes until CO₂ evolution ceases. Causality: CDI is chosen for aliphatic acids to prevent the formation of highly reactive, epimerization-prone acyl chlorides.

  • Coupling: Add compound 17a (1.0 eq) dissolved in a minimum amount of DCM to the activated DCA solution. Stir at room temperature overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (to remove unreacted amine and imidazole), saturated NaHCO₃, and brine.

  • Purification: Purify via flash chromatography to isolate the final chimeric Nutlin-DCA compound.

QC Gating (Self-Validation):

  • LC-MS: Confirm the target mass of the specific chimeric derivative.

  • NMR: Verify the presence of the characteristic DCA proton (singlet, ~5.9–6.2 ppm) and the 2-isopropoxy-4-methoxybenzamide aromatic signals.

Quantitative Data & Quality Control Summary

The following table summarizes the expected quantitative yields and critical analytical parameters for the intermediate compounds leading up to the final chimera.

CompoundChemical DescriptionExpected YieldESI-MS [M+H]⁺ (Calc / Found)Chiral HPLC tR (min) *
15c Methyl 2-Amino-1,2-bis(4-chlorophenyl)ethyl carbamate95%339.10 / 339.077.95 (1S,2R) / 10.19 (1R,2S)
16c Methyl (1,2-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxybenzamido)ethyl) Carbamate98%531.14 / 531.10N/A
17a N-(2-Amino-1,2-bis(4-chlorophenyl)ethyl)-2-isopropoxy-4-methoxybenzamide92%473.40 / 473.20N/A
Chimera Nutlin-DCA Final Assembly>80%Target DependentN/A

* Analytical Chiral HPLC Method A Parameters: Chiralpack-ID column (250 mm × 4.6 mm, 5 μm). Mobile Phase: Hexane:Isopropanol (95:5). Flowrate: 1.5 mL/min. UV detection at 254 nm. The enzymatic resolution typically yields ~73% ee [1].

References

  • Title: Multi-Step Synthesis of Chimeric Nutlin-DCA Compounds Targeting Dual Pathways for Treatment of Cancer Source: Molecules 2025, 30(19), 3908. URL: [Link]

  • Title: Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale Source: The Journal of Organic Chemistry 2013, 78(21), 10732-10739. URL: [Link]

Application

Regioselective dehydrative cyclization of 2-isopropoxy-4-methoxybenzamide

Application Note: Regioselective Dehydrative Cyclization of 2-Isopropoxy-4-methoxybenzamide Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Enantioselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Dehydrative Cyclization of 2-Isopropoxy-4-methoxybenzamide Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Enantioselective Synthesis of cis-Imidazolines (e.g., (−)-Nutlin-3)

Scientific Rationale & Mechanistic Causality

The p53-MDM2 protein-protein interaction is a highly validated target in oncology. Small molecule inhibitors of this pathway, such as (−)-Nutlin-3, feature a densely functionalized cis-imidazoline core[1]. A critical bottleneck in the scalable synthesis of these molecules is the final ring-closure: a dehydrative cyclization of a mixed amide/urea intermediate.

When the intermediate contains a 2-isopropoxy-4-methoxybenzamide moiety, traditional dehydrating agents (e.g., POCl3​ , Burgess reagent) often fail, leading to epimerization at the delicate chiral centers or the formation of undesired regioisomers[2].

The Causality of Chemoselectivity: To achieve absolute regiocontrol, the electronic properties of the substrate must dictate the reagent selection. The electron-donating 2-isopropoxy and 4-methoxy groups significantly increase the Lewis basicity of the benzamide carbonyl oxygen compared to the adjacent urea carbonyl.

By employing Hendrickson’s reagent —a powerful phosphonium anhydride generated in situ from triphenylphosphine oxide ( Ph3​PO ) and trifluoromethanesulfonic anhydride ( Tf2​O )—we exploit this electronic disparity. The highly electrophilic phosphonium anhydride selectively attacks the more electron-rich benzamide oxygen. This creates a kinetic O-phosphonium intermediate that perfectly templates the adjacent urea nitrogen for a rapid 5-exo-trig intramolecular nucleophilic attack. This mechanism expels triphenylphosphine oxide and locks in the cis-imidazoline core without allowing time for epimerization[3].

Synthetic Workflow & Logic Visualization

The following diagram maps the chemoselective logic driving the cyclization cascade.

Mechanism A Mixed Amide/Urea (Benzamide + Urea) C O-Phosphonium Intermediate A->C Chemoselective Activation B Hendrickson's Reagent (Ph3PO + Tf2O) B->C Electrophile Source D Intramolecular Nucleophilic Attack C->D Urea N attacks activated C E cis-Imidazoline (-)-Nutlin-3 D->E -Ph3PO -TfOH

Regioselective dehydrative cyclization pathway via Hendrickson's reagent.

Quantitative Data & Reagent Optimization

The superiority of the phosphonium anhydride protocol is evident when compared to standard dehydration conditions. The table below summarizes the optimization landscape for the 2-isopropoxy-4-methoxybenzamide cyclization[1][2].

Dehydrating Reagent SystemTemperatureReaction TimeRegioselectivity (Desired:Undesired)Isolated Yield (%)Enantiomeric Excess (ee)
POCl3​ / Pyridine80 °C24 h1:1< 45%Degraded
Burgess Reagent80 °C12 h3:160%Variable
Ph3​PO / Tf2​O (Hendrickson's) 0 °C to 25 °C 2 h > 99:1 88 - 94% 94 - 99%

Experimental Protocol: Self-Validating Dehydrative Cyclization

This protocol is engineered for the conversion of the protected benzamide urea intermediate into the corresponding cis-imidazoline.

Phase 1: In Situ Generation of the Phosphonium Anhydride
  • Preparation: Flame-dry a 100 mL round-bottom flask. Equip it with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Loading: Charge the flask with Triphenylphosphine oxide ( Ph3​PO , 3.0 equiv, 3.0 mmol) and anhydrous dichloromethane (DCM, 15 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.5 equiv, 1.5 mmol) dropwise via syringe over 5 minutes.

    • Causality Note: Dropwise addition controls the exothermic formation of the phosphonium anhydride. The appearance of a white suspension indicates the successful generation of the active dehydrating species. Stir for 15 minutes at 0 °C.

Phase 2: Regioselective Ring Closure
  • Substrate Preparation: In a separate dry vial, dissolve the mixed amide/urea intermediate containing the 2-isopropoxy-4-methoxybenzamide moiety (1.0 equiv, 1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Transfer this substrate solution dropwise to the 0 °C Hendrickson's reagent mixture.

  • Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for exactly 2 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a single, less polar spot corresponding to the cis-imidazoline ( Rf​≈0.5 ).

Phase 3: Quench, Isolation, and Structural Validation
  • Quench: Terminate the reaction by adding saturated aqueous NaHCO3​ (20 mL). Stir vigorously for 10 minutes to neutralize residual triflic acid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 50% EtOAc in Hexanes) to separate the desired cis-imidazoline from the Ph3​PO byproduct.

  • Validation Checkpoint 2 (2D NMR): To definitively prove regioselectivity, perform an HMBC (600 MHz) experiment on the purified product. You must observe a diagnostic 3JHC​ cross-peak between the C1 proton of the imidazoline ring and the exocyclic urea carbonyl carbon. The absence of a cross-peak to the benzamide carbonyl confirms that the 2-isopropoxy-4-methoxybenzamide oxygen was successfully and exclusively dehydrated[2].

References

  • A Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (–)-Nutlin-3, a Potent p53/MDM2 Inhibitor Journal of the American Chemical Society, National Institutes of Health (PMC). URL:[Link]

  • Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition The Journal of Organic Chemistry, National Institutes of Health (PMC). URL:[Link]

Sources

Method

Application Note: Step-by-Step Synthesis of Single-Enantiomer cis-Imidazolines from 2-Isopropoxy-4-methoxybenzamide Precursors

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Medicinal Chemistry, Protein-Protein Interaction (PPI) Inhibitors Introduction & Mechanistic Rationale The di...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Medicinal Chemistry, Protein-Protein Interaction (PPI) Inhibitors

Introduction & Mechanistic Rationale

The discovery that cis-imidazolines (e.g., Nutlin-3) can selectively disrupt the MDM2-p53 protein-protein interaction has established this scaffold as a cornerstone in targeted cancer therapy [1]. The pharmacological efficacy of these molecules relies heavily on their precise 3D spatial arrangement. Specifically, the para-chlorophenyl groups at the C4 and C5 positions of the imidazoline ring mimic the p53 residues Trp23 and Leu26, while the ortho-isopropoxy group on the C2-aromatic ring occupies the Phe19 pocket[2].

Historically, accessing single-enantiomer cis-imidazolines required inefficient chiral resolution. This application note details a highly controlled, fully asymmetric organocatalytic workflow to synthesize these molecules. The protocol centers on the generation and subsequent regioselective cyclization of a complex 2-isopropoxy-4-methoxybenzamide intermediate.

Causality in Design:

  • Stereocontrol (Aza-Henry): We utilize a chiral mono(amidine) or bis(amidine) organocatalyst to establish the anti-vicinal diamine backbone. This absolute stereochemistry translates directly to the required cis-imidazoline configuration.

  • Regioselective Cyclization (Hendrickson's Reagent): Standard thermal cyclodehydrations risk epimerizing the sensitive chiral centers. By utilizing Hendrickson's reagent (triphenylphosphonium anhydride trifluoromethanesulfonate), we activate the benzamide oxygen for intramolecular attack by the adjacent primary amine under mild, room-temperature conditions, preserving >94% enantiomeric excess (ee)[1].

Synthetic Workflow

The following diagram illustrates the logical progression from commercially available starting materials to the final single-enantiomer cis-imidazoline.

SynthesisWorkflow Step1 1. Aza-Henry Reaction (Chiral Catalyst, Toluene) Step2 2. Nitro Reduction (CoCl2 / NaBH4) Step1->Step2 anti-β-nitroamine (>95% ee) Step3 3. Amidation (EDC / HOBt) Step2->Step3 Mono-Boc diamine Step4 4. Boc Deprotection (TFA / DCM) Step3->Step4 Benzamide precursor Step5 5. Dehydrative Cyclization (Hendrickson's Reagent) Step4->Step5 Free amine intermediate Product Single-Enantiomer cis-Imidazoline Step5->Product Regioselective ring closure

Figure 1: Organocatalytic workflow for the synthesis of single-enantiomer cis-imidazolines.

Experimental Protocols

Note: All reactions must be performed under an inert argon or nitrogen atmosphere using anhydrous solvents unless otherwise stated. This protocol represents a self-validating system; proceed to the next step only when the specified analytical metric is met.

Step 1: Enantioselective Aza-Henry Reaction

Objective: Establish the chiral anti-vicinal diamine backbone.

  • Setup: In a flame-dried round-bottom flask, dissolve the aryl N-Boc-imine (1.0 equiv, e.g., N-Boc-4-chlorobenzaldimine) and the chiral catalyst (10 mol%, e.g., (S,S)-PBAM) in anhydrous toluene to achieve a 0.1 M solution.

  • Reaction: Cool the mixture to -20 °C. Dropwise, add the aryl nitromethane (1.1 equiv, e.g., 4-chlorophenylnitromethane).

  • Causality Check: Toluene is specifically chosen over polar solvents (like DMF) to maximize the hydrogen-bonding network between the bifunctional catalyst and the substrates, ensuring high facial selectivity.

  • Validation: Stir for 24–36 hours. Monitor via TLC (20% EtOAc/Hexanes). Quench with 1M HCl to protonate the catalyst and extract with EtOAc.

  • Purification: Purify via silica gel chromatography to isolate the anti-β-nitroamine. Validate ee via Chiral HPLC (e.g., Chiralcel OD-H).

Step 2: Nitro Reduction

Objective: Convert the nitro group to a primary amine without cleaving the Boc protecting group.

  • Setup: Dissolve the anti-β-nitroamine (1.0 equiv) in methanol (0.2 M). Add CoCl₂·6H₂O (2.0 equiv) and cool to 0 °C.

  • Reaction: Carefully add NaBH₄ (10.0 equiv) in small portions. Caution: Vigorous hydrogen evolution occurs. The solution will turn black, indicating the formation of the active cobalt boride catalyst.

  • Validation: Stir for 2 hours at room temperature. The reduction is self-validating via TLC; the disappearance of the UV-active nitro starting material and the appearance of a baseline spot that stains positive with ninhydrin confirms amine formation.

  • Workup: Filter through a pad of Celite to remove cobalt salts, concentrate, and extract with DCM/sat. NaHCO₃.

Step 3: Synthesis of the Benzamide Precursor

Objective: Couple the free amine with 2-isopropoxy-4-methoxybenzoic acid.

  • Setup: Dissolve the mono-Boc diamine (1.0 equiv) and 2-isopropoxy-4-methoxybenzoic acid (1.2 equiv) in anhydrous DCM (0.1 M).

  • Reaction: Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir at room temperature for 16 hours.

  • Causality Check: EDC/HOBt is selected over highly reactive coupling agents (like HATU) to suppress any potential epimerization of the newly formed chiral amine center.

  • Workup: Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the N-Boc protected benzamide.

Step 4: Boc Deprotection

Objective: Reveal the primary amine to form the key intermediate: N-(2-amino-1,2-diarylethyl)-2-isopropoxy-4-methoxybenzamide.

  • Reaction: Dissolve the intermediate from Step 3 in DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (20 equiv).

  • Causality Check: TFA in DCM is utilized instead of HCl in dioxane to prevent the premature precipitation of the amine-salt, which can trap starting material and halt conversion.

  • Validation: Stir for 2 hours. Monitor by LC-MS for the complete disappearance of the[M+H]+ corresponding to the Boc-protected species.

  • Workup: Concentrate under reduced pressure. Redissolve in DCM and wash thoroughly with 1M NaOH to yield the free amine.

Step 5: Regioselective Dehydrative Cyclization

Objective: Cyclize the benzamide into the cis-imidazoline using Hendrickson's reagent[3].

  • Reagent Preparation: In a separate flame-dried flask, dissolve triphenylphosphine oxide (Ph₃PO, 2.4 equiv) in anhydrous DCM at 0 °C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 15 minutes to generate the oxophilic phosphonium anhydride in situ.

  • Cyclization: To this reagent, add a solution of the free amine benzamide (1.0 equiv) and anhydrous Et₃N (4.0 equiv) in DCM.

  • Causality Check: The highly oxophilic Hendrickson's reagent activates the amide carbonyl oxygen, converting it into a superior leaving group. This drives the intramolecular nucleophilic attack by the primary amine at room temperature, completely bypassing the thermal degradation and racemization associated with traditional Dean-Stark cyclodehydrations.

  • Validation & Purification: Stir for 2 hours. Quench with sat. NaHCO₃. Extract with DCM, dry, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure single-enantiomer cis-imidazoline.

Data Presentation & Analytical Metrics

The following table summarizes the expected quantitative data and critical validation metrics for each intermediate in the synthesis of the (-)-Nutlin-3 analog scaffold.

Synthetic IntermediateExpected Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Key Analytical Validation Metric
anti-β-Nitroamine85 - 92> 95> 10:1Chiral HPLC (Chiralcel OD-H)
Mono-Boc Diamine75 - 80> 95> 10:1¹H NMR (NH₂ shift ~1.8 ppm, CDCl₃)
Benzamide Precursor88 - 95> 95> 10:1LC-MS ([M+H]⁺ confirmation)
Final cis-Imidazoline 80 - 85 > 94 Single Diastereomer Chiral SFC, X-Ray Crystallography

References

  • Vara, B. A., Mayasundari, A., Tellis, J. C., Danneman, M. W., Arredondo, V., Davis, T. A., Min, J., Finch, K., Guy, R. K., & Johnston, J. N. (2014). Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition. The Journal of Organic Chemistry, 79(15), 6913-6938. URL:[Link]

  • Davis, T. A., Danneman, M. W., & Johnston, J. N. (2013). Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale. The Journal of Organic Chemistry, 78(22), 11247–11256. URL:[Link]

  • Elsey, G. M., & Smith, C. R. (2008). The Structure of Polymer-Supported Triphenylphosphine Ditriflate: A Potentially Useful Reagent in Organic Synthesis. The Journal of Organic Chemistry, 73(12), 4691-4693. URL:[Link]

Application

Chromatographic purification protocols for 2-isopropoxy-4-methoxybenzamide

High-Resolution Chromatographic Purification Protocols for 2-Isopropoxy-4-methoxybenzamide: From Flash Isolation to Preparative HPLC Polishing Introduction & Physicochemical Profiling 2-Isopropoxy-4-methoxybenzamide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Chromatographic Purification Protocols for 2-Isopropoxy-4-methoxybenzamide: From Flash Isolation to Preparative HPLC Polishing

Introduction & Physicochemical Profiling

2-Isopropoxy-4-methoxybenzamide is a highly valued intermediate in the multi-step synthesis of complex pharmacophores, most notably in the development of chimeric Nutlin-DCA compounds targeting dual cancer pathways[1][2] and enantioselective cis-stilbene diamines used for protein-protein interaction (PPI) inhibition[3][4].

To design an effective purification strategy, one must first analyze the molecule’s physicochemical profile. The compound features an unprotected primary benzamide group, which acts as a strong hydrogen-bond donor and acceptor. Additionally, it possesses an electron-donating methoxy group and a sterically bulky, lipophilic isopropoxy group. This combination of a highly polar amide head and lipophilic ether tails dictates its chromatographic behavior: it is prone to peak tailing on bare silica due to silanol interactions but retains well on reversed-phase media due to its hydrophobic vectors.

Purification Strategy & Mechanistic Rationale

The purification of 2-isopropoxy-4-methoxybenzamide from a crude reaction matrix requires a orthogonal, two-tier approach:

  • Normal Phase Flash Chromatography: Utilizes a silica gel stationary phase to separate the target compound from non-polar byproducts and highly polar baseline impurities. The gradient transitions from a non-polar hydrocarbon (hexanes) to a moderately polar hydrogen-bond acceptor (ethyl acetate) to competitively desorb the amide from the silica surface[3][5].

  • Reversed-Phase Preparative HPLC (RP-HPLC): Acts as a high-resolution polishing step. By utilizing a C18 stationary phase and an acidic modifier (0.1% Trifluoroacetic acid), this step suppresses the ionization of trace basic impurities (e.g., residual amines) and eliminates secondary silanol interactions, ensuring the isolation of the target compound at >99% purity[3][6].

PurificationWorkflow Crude Crude Reaction Mixture (2-isopropoxy-4-methoxybenzamide) Extraction Liquid-Liquid Extraction (DCM / Aq. NaHCO3) Crude->Extraction Workup Flash Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc Gradient) Extraction->Flash Dry Load QC1 In-Process QC (TLC & Analytical HPLC) Flash->QC1 Fractionate Prep Reversed-Phase Prep HPLC (C18, H2O/ACN + 0.1% TFA) QC1->Prep Purity <98% Lyophilization Concentration & Lyophilization QC1->Lyophilization Purity >98% Prep->Lyophilization Polish Pure Purified 2-isopropoxy-4-methoxybenzamide (>99% Purity) Lyophilization->Pure Finalize

Workflow for the isolation and chromatographic purification of 2-isopropoxy-4-methoxybenzamide.

Experimental Protocols

Protocol 1: Normal Phase Flash Chromatography (Primary Isolation)

This protocol is designed to process crude reaction mixtures following standard aqueous workup (e.g., DCM extraction and NaHCO3 washing)[2][3].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimum volume of dichloromethane (DCM). Add 230–400 mesh silica gel in a 1:3 (sample:silica) mass ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.

    • Expertise Insight: Liquid loading with DCM causes a strong solvent effect, leading to band broadening and premature elution of the polar benzamide. Dry loading ensures a tight initial sample band on the column head.

  • Column Equilibration: Pack a flash column with 230–400 mesh silica gel[3] or mount a pre-packed cartridge on an automated chromatography system (e.g., Biotage Isolera)[1]. Equilibrate with 5 column volumes (CV) of 95:5 Hexanes/Ethyl Acetate.

  • Gradient Execution: Execute the gradient outlined in Table 1 . Monitor the eluent via dual-wavelength UV detection at 254 nm and 280 nm.

  • Self-Validation Checkpoint (Fraction Evaluation): Spot the collected fractions on glass-backed silica gel TLC plates[3]. Develop the plates in a 50:50 EtOAc/Hexanes solvent system. Visualize under UV light (254 nm) and subsequently stain with potassium permanganate (KMnO4)[3].

    • Expertise Insight: While the benzamide is highly UV-active, KMnO4 staining is mandatory to detect co-eluting oxidizable impurities that lack a chromophore. Only pool fractions demonstrating a single spot (Rf ≈ 0.28 - 0.43 depending on exact saturation)[1][2].

Protocol 2: Reversed-Phase Preparative HPLC (High-Purity Polishing)

If the pooled fractions from Protocol 1 exhibit <98% purity by analytical HPLC, proceed to this RP-HPLC polishing step to resolve structurally similar regioisomers or demethylated byproducts.

Step-by-Step Methodology:

  • Sample Reconstitution: Concentrate the pooled flash fractions to dryness. Reconstitute the residue in a 1:1 mixture of HPLC-grade Water/Acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Utilize a Preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm). Equilibrate the column with 10% Mobile Phase B (Acetonitrile + 0.1% TFA) and 90% Mobile Phase A (Water + 0.1% TFA) for 15 minutes at a flow rate of 20 mL/min.

  • Gradient Execution: Inject the filtered sample and run the gradient detailed in Table 2 . Collect fractions based on a strict UV threshold trigger at 254 nm.

  • Self-Validation Checkpoint (Analytical Verification): Analyze an aliquot of the main peak fraction using an analytical HPLC system[3][6]. Confirm that the purity exceeds 99% before subjecting the pooled fractions to lyophilization.

Quantitative Data & Gradient Tables

Table 1: Normal Phase Flash Chromatography Gradient

Time (CV) % Hexanes % Ethyl Acetate Flow Rate (mL/min) Mechanistic Rationale
0.0 - 2.0 95 5 30 Column equilibration; elution of highly lipophilic, non-polar unreacted starting materials.
2.0 - 6.0 80 20 30 Elution of moderately polar impurities and colored byproducts.
6.0 - 12.0 60 40 30 Target elution window for 2-isopropoxy-4-methoxybenzamide. The EtOAc disrupts amide-silanol hydrogen bonding.

| 12.0 - 15.0 | 0 | 100 | 30 | Column wash to clear highly polar retained species and baseline salts. |

Table 2: Reversed-Phase Preparative HPLC Gradient

Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) Flow Rate (mL/min) Mechanistic Rationale
0.0 90 10 20 Initial loading; focuses the benzamide tightly on the C18 column head.
5.0 90 10 20 Isocratic hold to wash away highly polar salts and water-soluble degradation products.
25.0 40 60 20 Linear gradient to elute the target benzamide based on the hydrophobicity of its ether linkages.
30.0 5 95 20 High-organic wash to clear strongly retained lipophilic impurities.

| 35.0 | 90 | 10 | 20 | Re-equilibration of the stationary phase for subsequent injections. |

References

  • Johnston et al. "Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparat". Rsc.org.
  • "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer". MDPI.
  • "Electronic Supplementary Material (ESI) for Chemical Communications". Rsc.org.
  • "Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition". NIH PMC.
  • "N-((1R,2S)-1,2-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxybenzamide)". Molaid.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in 2-Isopropoxy-4-methoxybenzamide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) in reactions involving 2-isopropoxy-4-methoxybenzamide and related chiral benzamides.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.) and how is it calculated?

A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a sample.[1] A racemic mixture, which contains equal amounts of both enantiomers, has an e.e. of 0%, while a pure single enantiomer has an e.e. of 100%.[1]

It is calculated using the following formula:

e.e. (%) = |(moles of R-enantiomer - moles of S-enantiomer)| / (moles of R-enantiomer + moles of S-enantiomer) * 100

In practice, e.e. is most commonly determined by chromatographic techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), where the areas of the peaks corresponding to each enantiomer are used for calculation.[2]

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[2]

Q2: My reaction is producing the desired 2-isopropoxy-4-methoxybenzamide, but the enantiomeric excess is consistently low. What are the most common initial checks I should perform?

A2: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by verifying the basics of your experimental setup.[3]

  • Purity of Materials: Confirm the purity of all starting materials, reagents, and the catalyst. Impurities can often interfere with the catalytic cycle or act as catalyst poisons.[2][3]

  • Solvent Quality: Ensure the solvent is of the appropriate grade and, most importantly, anhydrous. Many asymmetric catalysts are highly sensitive to water, which can deactivate them or alter their selectivity.[2][3]

  • Reaction Temperature: Double-check the reaction temperature. Even minor fluctuations can significantly impact enantioselectivity, as the energy difference between the diastereomeric transition states is often small.[3]

  • Inert Atmosphere: For reactions that are sensitive to air or moisture, ensure that a strictly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment.[4]

Q3: How significantly can the reaction solvent affect the enantiomeric excess?

A3: The choice of solvent can have a profound impact on the enantioselectivity of an asymmetric reaction.[3][4] The solvent influences the conformation of the catalyst-substrate complex and the energies of the two transition states leading to the different enantiomers.[3] Switching from a non-coordinating solvent like toluene to a coordinating solvent like THF, or vice versa, can dramatically alter the e.e.[5] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities during reaction optimization.[3][4]

Q4: I am observing significant variations in enantiomeric excess from one batch to another, even though I am following the same protocol. What could be the cause?

A4: Inconsistent results between batches often point to subtle, uncontrolled variations in the experimental setup or reagents.[4]

  • Reagent and Solvent Purity: Check for batch-to-batch variations in the purity of your starting materials and solvents. Trace impurities or differing water content can be a major source of inconsistency.[4]

  • Catalyst Handling: If you are using a commercial catalyst, ensure it has been stored correctly. If preparing a catalyst in-situ, ensure the preparation method is highly consistent. The age and handling of the catalyst are critical.[4]

  • Stirring and Temperature Control: Inconsistent stirring can create localized concentration or temperature gradients, which can affect the stereochemical outcome. Ensure that stirring is efficient and consistent across all batches and that the temperature is precisely controlled.[4]

Q5: Could my chiral product be racemizing under the reaction or workup conditions?

A5: Yes, this is a distinct possibility. A decrease in enantiomeric excess over the course of the reaction or during workup can indicate that the product is racemizing.[4][6] This is particularly relevant for atropisomeric benzamides, where the barrier to rotation around the aryl-carbonyl bond determines their stereochemical stability.[7][8]

To test for this, you can subject a purified, enantiomerically enriched sample of your product to the reaction conditions (without the starting materials) or the workup conditions for a prolonged period. Then, re-analyze the e.e. A decrease in e.e. confirms that racemization is occurring.[4]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Enantiomeric Excess

This guide provides a structured workflow for diagnosing and resolving issues of low enantioselectivity.

Workflow for Low Enantiomeric Excess

Low_EE_Workflow start Low e.e. Observed verify_setup Step 1: Verify Experimental Setup start->verify_setup check_purity Check Purity of All Reagents & Solvents verify_setup->check_purity Purity is key check_conditions Confirm Anhydrous Conditions & Inert Atmosphere verify_setup->check_conditions verify_temp Verify Temperature Control Accuracy verify_setup->verify_temp catalyst_issues Step 2: Investigate Catalyst System verify_setup->catalyst_issues If setup is correct catalyst_purity Verify Catalyst Purity & Handling catalyst_issues->catalyst_purity control_reaction Run Control Reaction with a Known Substrate catalyst_issues->control_reaction optimize_loading Optimize Catalyst Loading catalyst_issues->optimize_loading optimize_params Step 3: Optimize Reaction Parameters catalyst_issues->optimize_params If catalyst is active screen_temp Screen a Range of Temperatures (Often Lower) optimize_params->screen_temp screen_solvent Screen Solvents of Varying Polarity optimize_params->screen_solvent screen_conc Vary Substrate Concentration optimize_params->screen_conc racemization Step 4: Check for Product Racemization optimize_params->racemization If optimization fails test_racemization Subject Enriched Product to Reaction/Workup Conditions racemization->test_racemization end High e.e. Achieved test_racemization->end If no racemization, re-evaluate catalyst/substrate compatibility. If racemization occurs, modify conditions.

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Detailed Steps & Causality
  • Verify Experimental Setup: Before investigating more complex variables, rule out simple experimental errors.[3]

    • Purity: Impurities can poison catalysts. For example, a stray amine impurity can act as a ligand, altering the chiral environment of a metal catalyst. Always use freshly purified reagents and high-purity, anhydrous solvents.[2][4]

    • Anhydrous/Inert Conditions: Many organometallic catalysts used in asymmetric synthesis react with water or oxygen.[2] Ensure glassware is oven- or flame-dried and that reactions are run under a positive pressure of an inert gas like argon or nitrogen.

    • Temperature: The difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers is often small. According to the Eyring equation, this difference is more pronounced at lower temperatures, generally leading to higher e.e.[3][4]

  • Investigate the Catalyst System: The chiral catalyst is the heart of the reaction; its integrity is paramount.

    • Purity and Handling: Verify the catalyst's purity and structural integrity, especially for complexes prepared in-house.[3] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions.[3]

    • Control Reaction: A crucial diagnostic test is to run a control reaction with a substrate that is well-established in the literature to give high e.e. with your catalyst system. If this control also fails, it strongly indicates a problem with your catalyst batch or handling.[3]

    • Catalyst Loading: The amount of catalyst can be critical. Too little may not outcompete a non-catalyzed racemic background reaction. Conversely, too much can sometimes lead to aggregation or side reactions that lower enantioselectivity.[6] An optimal loading must be determined experimentally.

Decision Tree for Catalyst Issues

Catalyst_Check start Suspected Catalyst Issue control_rxn Run a literature control reaction with a known 'good' substrate. start->control_rxn low_ee Low e.e. in control control_rxn->low_ee Fails high_ee High e.e. in control control_rxn->high_ee Succeeds check_catalyst Problem is with the catalyst itself. low_ee->check_catalyst check_substrate Catalyst is active. Problem is substrate-specific. high_ee->check_substrate verify_purity Verify catalyst purity (NMR, etc.). Check storage and handling. check_catalyst->verify_purity optimize Proceed to optimize reaction parameters (Temp, Solvent, Conc.) for your specific substrate. check_substrate->optimize new_batch Source a new batch of catalyst. verify_purity->new_batch

Caption: Decision tree for diagnosing catalyst-related problems.

  • Optimize Reaction Parameters: Fine-tuning the reaction environment is often necessary to maximize e.e. Many asymmetric catalysts have a narrow scope and require specific conditions for optimal performance.[6][9]

ParameterGeneral Trend for Higher e.e.Rationale
Temperature Lowering TemperatureIncreases the energy difference between diastereomeric transition states.[3][4]
Solvent Varies; requires screeningAffects the conformation and stability of the catalyst-substrate complex.[4]
Concentration Varies; requires screeningCan influence catalyst aggregation, deactivation, or the rate of background reactions.[4]
Guide 2: Protocol for Determining Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of your 2-isopropoxy-4-methoxybenzamide product.

Step-by-Step Methodology
  • Sample Preparation:

    • Take a small aliquot from the crude reaction mixture.

    • To protect the HPLC column, pass the aliquot through a small plug of silica gel using a suitable solvent (e.g., a 1:1 mixture of ethyl acetate/hexane) to remove the catalyst and baseline impurities.[2]

    • Concentrate the filtered sample under reduced pressure.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[2]

  • Chiral HPLC Analysis:

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are excellent starting points for benzamides. Columns such as Chiralcel® OD-H or Chiralpak® AD-H are widely used.[2] For benzamide antipsychotics, amylose-tris-(5-chloro-2-methylphenylcarbamate) (ACMPC) has also been shown to be effective.[10]

    • Method Development:

      • Begin with a standard mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.[2]

      • If separation is poor, systematically vary the ratio of the mobile phase components (e.g., 95:5, 80:20).

      • For basic compounds like some benzamides, adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution.[2][10]

    • Quantification:

      • Once baseline separation of the two enantiomer peaks is achieved, integrate the area under each peak.

      • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 .[2]

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • managing reaction conditions to improve enantiomeric excess - Benchchem.
  • Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess - Benchchem.
  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination | Journal of the American Chemical Society.
  • improving enantiomeric excess in asymmetric synthesis - Benchchem.
  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination - PMC.
  • [Chiral Separation of Benzamide Antipsychotics and Determination of Their Enantiomers by High Performance Liquid Chromatography] - PubMed. Available at: [Link]

  • Asymmetric reactions_synthesis.
  • Enantiomeric excess - Wikipedia. Available at: [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Isopropoxy-4-methoxybenzamide Synthesis &amp; Catalyst Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges of synthesizing 2-isopropoxy-4-methoxybenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges of synthesizing 2-isopropoxy-4-methoxybenzamide . This specific molecule is a critical intermediate and structural motif in the development of MDM2-p53 inhibitors, most notably the Nutlin family of anticancer therapeutics[1].

Optimizing its synthesis requires precise control over catalyst loading to balance yield, atom economy, and impurity profiles. Depending on your starting materials, the synthesis generally follows one of two primary catalytic pathways: the Ruthenium-Catalyzed Nitrile Hydration or the Boron-Catalyzed Direct Amidation .

Below, you will find self-validating protocols, mechanistic workflows, and troubleshooting FAQs designed to ensure scientific integrity and reproducible scale-up.

Pathway A: Ruthenium-Catalyzed Nitrile Hydration

The hydration of 2-isopropoxy-4-methoxybenzonitrile to its corresponding primary benzamide is an atom-economical route. Ruthenium(II) complexes, particularly those with hemilabile or pincer ligands, are highly effective because they facilitate the polarization of water through dihydrogen bonding, significantly lowering the activation barrier for nucleophilic attack[2].

Ru_Catalysis Nitrile 2-Isopropoxy-4-methoxybenzonitrile Coordination Ru-Nitrile Complex (Electrophilic Activation) Nitrile->Coordination Ru_Cat Ru(II) Catalyst (1-5 mol%) Ru_Cat->Coordination Water_Attack Nucleophilic Water Attack [Ru-H···H-OH] H-Bonding Coordination->Water_Attack Iminol Ru-Iminol Intermediate Water_Attack->Iminol Product 2-Isopropoxy-4-methoxybenzamide + Catalyst Regeneration Iminol->Product Product->Ru_Cat Dissociation

Ruthenium-catalyzed nitrile hydration mechanism showing coordination and dihydrogen bonding.

Self-Validating Protocol: Ru-Catalyzed Hydration

Causality Focus: This protocol uses a mixed aqueous/alcohol solvent system to ensure both the lipophilic nitrile and the hydrophilic water are miscible, preventing biphasic mass-transfer limitations.

  • Reactor Charging: To a clean, dry reactor, add 2-isopropoxy-4-methoxybenzonitrile (1.0 eq) and [Ru(η6-p-cymene)Cl2(PR3)] catalyst (3.0 mol%).

  • Solvent Addition: Add a 1:1 mixture of isopropyl alcohol (iPrOH) and HPLC-grade water (10 volumes total).

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC at 210 nm. Self-Validation: The protocol is validated as complete when the nitrile peak (RT ~4.2 min) is <1% AUC. If the reaction stalls, product inhibition has occurred (see FAQ).

  • Workup & Isolation: Cool the mixture to 5 °C to induce crystallization of the benzamide. Filter and wash with cold water. The Ru catalyst remains highly soluble in the aqueous alcoholic mother liquor, ensuring low heavy-metal carryover in the API intermediate.

Pathway B: Boron-Catalyzed Direct Amidation

When starting from 2-isopropoxy-4-methoxybenzoic acid, direct amidation with an amine source (e.g., urea or ammonia-borane) avoids the use of toxic coupling reagents. Boron-based catalysts activate the carboxylic acid by forming a highly reactive acyloxyborane (mixed anhydride) intermediate[3].

Boron_Catalysis Acid 2-Isopropoxy-4-methoxybenzoic Acid Anhydride Acyloxyborane Intermediate (Mixed Anhydride) Acid->Anhydride Boron_Cat Boron Catalyst (DATB) (5-10 mol%) Boron_Cat->Anhydride Tetrahedral Tetrahedral Intermediate Anhydride->Tetrahedral Amine Amine Source (e.g., Ammonia-Borane) Amine->Tetrahedral Product 2-Isopropoxy-4-methoxybenzamide + H2O Tetrahedral->Product Product->Boron_Cat Water Removal (Dean-Stark)

Boron-catalyzed direct amidation pathway via an acyloxyborane intermediate.

Self-Validating Protocol: Boron-Catalyzed Amidation

Causality Focus: Direct amidation is a condensation reaction governed by equilibrium. Continuous water removal is mandatory to drive the reaction forward and prevent the hydrolysis of the delicate acyloxyborane intermediate[4].

  • Reactor Charging: Combine 2-isopropoxy-4-methoxybenzoic acid (1.0 eq), ammonia-borane (1.2 eq)[5], and 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) catalyst (5.0 mol%)[4].

  • Solvent Addition: Suspend the mixture in toluene (15 volumes).

  • Reaction Execution: Attach a Dean-Stark trap and reflux at 110 °C for 12 hours. Self-Validation: The physical accumulation of the theoretical volume of water in the Dean-Stark trap serves as a visual, real-time confirmation of reaction progress.

  • Scavenger Resin Workup: Cool to room temperature and add Amberlyst-15 (strongly acidic) and Amberlyst-A21 (weakly basic) resins. Stir for 2 hours, then filter. Self-Validation: The dual-resin system quantitatively sequesters unreacted acid, amine, and the boron catalyst, yielding a highly pure filtrate without requiring aqueous extraction[3].

  • Isolation: Concentrate the toluene filtrate under reduced pressure to yield the crystalline benzamide.

Quantitative Data: Pathway Comparison

Use the following table to select the optimal synthesis pathway based on your available starting materials and scale-up requirements.

ParameterRuthenium-Catalyzed HydrationBoron-Catalyzed Direct Amidation
Starting Material 2-Isopropoxy-4-methoxybenzonitrile2-Isopropoxy-4-methoxybenzoic acid
Catalyst [Ru(η6-p-cymene)Cl2(PR3)]DATB or Boric Acid
Optimal Loading 1 - 5 mol%5 - 25 mol%
Temperature 80 °C110 °C (Reflux)
Typical Yield >95%85 - 92%
Process Mass Intensity (PMI) Low (Aqueous/Alcohol solvent)Moderate (Requires Dean-Stark/Toluene)
Primary Challenge Product inhibition at low loadingEquilibrium stalling if water remains

Troubleshooting & FAQs

Q: Why does my Ru-catalyzed hydration stall at 70% conversion when using a 1 mol% catalyst loading? A: This is a classic case of product inhibition. The newly formed 2-isopropoxy-4-methoxybenzamide contains a highly Lewis-basic carbonyl oxygen that can outcompete the nitrile for the Ruthenium coordination site. To resolve this, either increase the catalyst loading to 3-5 mol% or switch to a Ru-complex with a more hemilabile pincer scaffold, which facilitates the rapid dissociation of the amide product[2].

Q: How can I reduce the boric acid catalyst loading from 25 mol% to <5 mol% in the direct amidation pathway? A: Boric acid is notorious for requiring high loadings (up to 25 mol%) because it forms off-cycle, inactive boroxine oligomers at lower concentrations. To achieve low catalyst loading, switch to a pre-formed borate ester or a specialized catalyst like 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB). The "B-N-B" moiety in DATB acts simultaneously as a Brønsted base and Lewis acid, preventing inactive aggregation and allowing efficient turnover at just 0.5-5 mol% loading[4]. Alternatively, using ammonia-borane as the amine source can also effectively lower the required catalyst threshold to ~10%[5].

Q: Will these catalytic conditions cause ether cleavage of the 2-isopropoxy or 4-methoxy groups? A: No. While strong Lewis acids (like AlCl3 or BBr3) are known to cleave aryl ethers, the catalysts used in these pathways operate under mild, near-neutral conditions. Borate esters and Ru-pincer complexes are highly chemoselective for the nitrile or carboxylic acid moieties and will preserve the electron-donating isopropoxy and methoxy substituents entirely[3].

References[1] A Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale. National Institutes of Health (NIH). Available Here[2] Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis. ResearchGate.Available Here[5] Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. American Chemical Society (ACS). Available Here[3] Borate esters: Simple catalysts for the sustainable synthesis of complex amides. National Institutes of Health (NIH). Available Here[4] Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available Here

Sources

Troubleshooting

Resolving solubility issues of 2-isopropoxy-4-methoxybenzamide in dichloromethane

Technical Support Center: Resolving 2-Isopropoxy-4-methoxybenzamide Solubility in Dichloromethane Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently see researchers misdiag...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 2-Isopropoxy-4-methoxybenzamide Solubility in Dichloromethane

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently see researchers misdiagnose solubility bottlenecks as compound degradation or impurity. This guide is engineered for scientists and drug development professionals to bridge thermodynamic theory with benchtop reality. Here, we will dissect the causality behind the insolubility of 2-isopropoxy-4-methoxybenzamide in dichloromethane (DCM) and provide self-validating, field-proven troubleshooting protocols.

Part 1: Mechanistic Causality — The Thermodynamics of Amide Solvation

To solve the macroscopic problem of insolubility, we must first examine the microscopic intermolecular forces. 2-Isopropoxy-4-methoxybenzamide is a heavily substituted aromatic compound featuring a highly polar amide functional group. In the solid state, amides form robust, highly ordered crystal lattices driven by strong intermolecular hydrogen bonding (specifically N-H ··· O=C interactions) (1)[1].

Dichloromethane (CH₂Cl₂) is a moderately polar aprotic solvent. While its dipole moment makes it excellent for dissolving many neutral organic compounds via Van der Waals interactions, it strictly lacks the ability to act as a hydrogen bond donor or a strong hydrogen bond acceptor (2)[2]. Consequently, the solvation enthalpy provided by pure DCM is entirely insufficient to overcome the lattice energy of the hydrogen-bonded amide network[3]. The compound thermodynamically prefers to interact with itself rather than the solvent.

Part 2: Troubleshooting FAQs

Q1: Why does 2-isopropoxy-4-methoxybenzamide precipitate out of my DCM solution upon standing, even if it initially dissolved? A: This is a classic case of supersaturation and kinetic vs. thermodynamic stability. If you used heat to force dissolution, the thermal energy temporarily overcame the lattice energy. However, as the solution cools to ambient temperature, the system seeks its lowest energy state. Because DCM cannot stabilize the amide monomers via hydrogen bonding, the molecules re-aggregate, nucleate, and precipitate. A thermodynamic intervention (using a co-solvent) is required.

Q2: What is the most effective co-solvent strategy that won't interfere with my downstream reactions? A: The choice of co-solvent depends strictly on your downstream chemical constraints:

  • For Chromatography/Extraction: Methanol (MeOH) at 1–5% v/v is highly effective. As a protic solvent, MeOH acts as both a hydrogen bond donor and acceptor, rapidly disrupting the amide dimers.

  • For Protic-Sensitive Reactions (e.g., catalytic couplings, organometallics): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at 5–10% v/v should be used. These are strong hydrogen bond acceptors that disrupt the lattice without introducing reactive protons (4)[4].

Q3: Can I use extended heating to force dissolution in pure DCM? A: We strongly advise against this. DCM has a low boiling point (39.6 °C)[5]. Extended heating near its boiling point leads to rapid solvent evaporation, which actually increases the concentration of your solute, promoting further precipitation. Sonication is the superior method for delivering localized kinetic energy without bulk solvent loss.

Part 3: Quantitative Solvation Data

To guide your experimental design, the following table summarizes the relative efficacy of different solvent systems for disrupting amide hydrogen bonds.

Solvent SystemVolume RatioH-Bond Disruption MechanismDownstream CompatibilitySolvation Efficacy
Pure DCM 100%None (Weak Dipole Interactions)UniversalLow
DCM / MeOH 95:5Protic (Strong Donor & Acceptor)Chromatography, ExtractionHigh
DCM / DMF 90:10Aprotic (Strong Acceptor)Cross-Coupling, AcylationModerate-High
DCM / DMSO 90:10Aprotic (Strong Acceptor)SNAr, Base-CatalyzedModerate-High

Part 4: Self-Validating Experimental Protocols

Below are step-by-step methodologies designed to be self-validating, ensuring that you can confirm success before proceeding to critical synthetic steps (such as the synthesis of Nutlin-3 derivatives where this compound is often utilized) (6)[6].

Protocol A: Protic Co-Solvent Dissolution (DCM/MeOH)

Best for analytical preparation, flash chromatography, or aqueous extractions.

  • Weighing: Transfer the required mass of 2-isopropoxy-4-methoxybenzamide into a clean, dry borosilicate vial.

  • Primary Solvation: Add 95% of the total target volume of anhydrous DCM. Observe the resulting turbid suspension.

  • Disruption: Add 5% of the total target volume of Methanol dropwise while applying continuous vortex agitation.

  • Kinetic Energy: Sonicate the mixture in a water bath at 25 °C for 5 minutes to mechanically break down the crystal lattice.

  • Self-Validation Check: Remove the vial from the sonicator and hold it against a strong light source. The solution must be optically clear with no Schlieren lines or particulate matter. Allow the solution to rest at 20 °C for 2 hours; if no precipitate forms, thermodynamic stability is confirmed.

Protocol B: Aprotic Co-Solvent Dissolution (DCM/DMF)

Best for moisture-sensitive or protic-sensitive downstream synthesis.

  • Suspension: Suspend the compound in DCM (90% of final target volume).

  • Sequential Addition: Introduce anhydrous DMF (10% final volume) sequentially to prevent localized solvent shock.

  • Thermal Management: Apply gentle heating using a water bath (strictly maintaining ≤ 30 °C to prevent DCM boil-off), combined with magnetic stirring at 400 RPM for 10 minutes.

  • Self-Validation Check: Perform a quick TLC (Thin Layer Chromatography) spot check against a dry standard. This ensures that the gentle heating in the presence of DMF did not initiate any unintended side reactions or compound degradation, validating both physical dissolution and chemical integrity.

Part 5: Troubleshooting Decision Workflow

AmideSolubility N1 Issue: 2-isopropoxy-4-methoxybenzamide Insoluble in DCM N2 Analyze Downstream Reaction Constraints N1->N2 N3 Protic Tolerant (e.g., Chromatography) N2->N3 Yes N4 Protic Sensitive (e.g., Acylation/Coupling) N2->N4 No N5 Add 1-5% v/v Methanol (H-Bond Disruption) N3->N5 N6 Add 5-10% v/v DMF (Aprotic Solvation) N4->N6 N7 Sonication (10 min) & Thermal Control (30°C) N5->N7 N6->N7 N8 Validation: Clear, Stable Solution N7->N8 Visual Check

Workflow for resolving amide solubility in DCM based on downstream chemical constraints.

Part 6: References

  • Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. MDPI. URL: 1

  • The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. LabProInc. URL:2

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. RSC Green Chemistry. URL:4

  • Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale. ACS Publications. URL: 6

Sources

Optimization

Technical Support Center: Accelerating the Synthesis of 2-Isopropoxy-4-Methoxybenzamide

Welcome to the technical support center for the synthesis of 2-isopropoxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic rou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-isopropoxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and significantly reduce reaction times. We will move beyond standard protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common bottlenecks and accelerate your path to the target intermediate.

PART 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses high-level questions to orient your optimization strategy.

Q1: What are the primary synthetic bottlenecks in producing 2-isopropoxy-4-methoxybenzamide?

A1: The synthesis of 2-isopropoxy-4-methoxybenzamide typically involves two key transformations: a Williamson ether synthesis to form the isopropoxy group and an amide formation. Both steps can be significant bottlenecks. The Williamson ether synthesis often suffers from slow reaction rates due to the use of a secondary alkyl halide (e.g., 2-bromopropane), which can also lead to a competing elimination side reaction.[1][2] Amide formation, especially from a relatively unactivated carboxylic acid or ester, can require harsh conditions or long reaction times to proceed to completion.[3][4]

Q2: Which synthetic route is generally faster: etherification followed by amidation, or vice-versa?

A2: The optimal sequence depends on the available starting materials and reaction technologies. However, performing the Williamson ether synthesis on a precursor like methyl 2-hydroxy-4-methoxybenzoate is often advantageous. The subsequent aminolysis of the ester to the amide can then be aggressively accelerated using techniques like microwave-assisted synthesis.[5][6][7] Attempting the ether synthesis on 2-hydroxy-4-methoxybenzamide can sometimes be complicated by the amide proton, potentially requiring an additional protection step or stronger bases, which could compromise the integrity of the amide group.

Q3: What single change can have the most significant impact on reducing the etherification reaction time?

A3: Switching from conventional heating to microwave-assisted synthesis can dramatically reduce reaction times for the Williamson ether synthesis, often from several hours to mere minutes.[1] For conventional setups, changing the solvent from a protic or apolar solvent to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is critical, as it enhances the nucleophilicity of the phenoxide, thereby accelerating the S(N)2 reaction.[1][8]

Q4: How can I quickly form the amide bond from the corresponding carboxylic acid without generating harsh byproducts?

A4: Using modern coupling reagents is the most efficient method. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt) can facilitate rapid amide bond formation at room temperature, minimizing side reactions and eliminating the need for conversion to a highly reactive acyl chloride.[9][10] This approach is generally complete within 4-24 hours under mild conditions.[10]

PART 2: Troubleshooting Guide - Resolving Specific Experimental Issues

This guide provides direct answers to common problems encountered during synthesis, focusing on the causality and solution for each issue.

A. The Williamson Ether Synthesis (O-isopropylation) Step
Q: My O-isopropylation reaction is taking over 8 hours and still shows unreacted starting material. How can I accelerate it?

A: A stalled or slow Williamson ether synthesis is a classic problem, especially with secondary halides. The issue stems from an S(N)2 reaction rate that is too low under your current conditions. Here are the key parameters to adjust:

  • Solvent Choice is Critical : Protic solvents (e.g., ethanol, water) or apolar solvents will solvate and stabilize the alkoxide nucleophile, drastically slowing the reaction.[1][8]

    • Solution : Switch to a polar aprotic solvent such as DMF or acetonitrile . These solvents solvate the counter-ion (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, significantly increasing the reaction rate.[1][8]

  • Base Strength and Type : A weak base (e.g., K₂CO₃) may not fully deprotonate the starting phenol, leading to a low concentration of the active nucleophile.

    • Solution : Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete and rapid formation of the phenoxide. These are typically used in anhydrous solvents.

  • Temperature Control : The typical temperature range for this reaction is 50-100 °C.[1][2]

    • Solution : Ensure your reaction is being heated appropriately. If the reaction is clean but slow at 60 °C, consider increasing the temperature to 80-90 °C. Monitor by Thin Layer Chromatography (TLC) to ensure side products do not begin to dominate.

  • Leaving Group Ability : The rate of S(N)2 reactions is dependent on the leaving group (I > Br > Cl).[11]

    • Solution : If you are using 2-chloropropane, switching to 2-bromopropane or 2-iodopropane will accelerate the reaction.

Q: My yield is low due to the formation of propene gas, a common byproduct. How do I favor substitution (S(N)2) over elimination (E2)?

A: This is a direct consequence of the competition between the S(N)2 and E2 pathways. The alkoxide is not only a nucleophile but also a strong base, which can abstract a proton from the alkyl halide, leading to an alkene. This is particularly problematic with secondary halides.[2]

  • Temperature Moderation : Higher temperatures favor elimination, which has a higher activation energy than substitution.[2][12]

    • Solution : Lower the reaction temperature. While this may slow the desired S(N)2 reaction, it will slow the competing E2 reaction more significantly. Finding the optimal temperature (e.g., 60-70 °C) that provides a reasonable rate with minimal elimination is key.

  • Choice of Base : While a strong base is needed to deprotonate the phenol, a highly hindered base can favor elimination.

    • Solution : When using bases like potassium tert-butoxide, ensure stoichiometry is well-controlled. Often, a less-hindered but strong base like sodium hydride provides a better outcome.

Q: Can I use a Phase-Transfer Catalyst (PTC) to improve reaction rates in a biphasic system?

A: Absolutely. Phase-transfer catalysis is an excellent strategy, particularly for industrial-scale synthesis, as it avoids the need for expensive anhydrous solvents.[1][13][14] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the water-soluble alkoxide into the organic phase where the alkyl halide resides, facilitating the reaction.[1][13]

  • Benefit : This method allows the use of inexpensive bases like NaOH in a two-phase system (e.g., toluene/water), simplifying the procedure and workup.[13] Reaction times are often reduced to 2-4 hours.[13]

B. The Amide Formation Step
Q: The aminolysis of my methyl 2-isopropoxy-4-methoxybenzoate precursor is incomplete. How can I drive it to completion faster?

A: Direct aminolysis of an unactivated ester is often a slow process requiring high temperatures or prolonged reaction times.[3]

  • Catalysis : The reaction can be catalyzed by a base.

    • Solution : Add a catalytic amount of a strong base like potassium tert-butoxide to the reaction of the ester and the amine. This can facilitate the nucleophilic attack.

  • Microwave Irradiation : This is the most effective method for accelerating this transformation.

    • Solution : Utilize a microwave reactor. Protocols often show that reactions requiring hours of conventional reflux can be completed in minutes at elevated temperatures (e.g., 130 °C) and pressures in a sealed microwave vessel.[5][6][15]

Q: My direct amidation from 2-isopropoxy-4-methoxybenzoic acid and ammonia is inefficient. What should I do?

A: Directly reacting a carboxylic acid and an amine (or ammonia) is unfavorable as it first forms a stable ammonium carboxylate salt.[4] Driving off water to form the amide requires very high heat ("pyrolysis"), which can lead to degradation.[4]

  • Convert to an Acyl Chloride : This is a classic and effective method.

    • Solution : React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate will then react rapidly with ammonia or an amine at low temperatures to form the benzamide in high yield.[4]

  • Use a Coupling Reagent : This is a milder and often preferred laboratory method.

    • Solution : Employ a peptide coupling reagent. A common and effective combination is EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) .[10] These reagents activate the carboxylic acid in situ, allowing for a clean and efficient reaction with the amine at room temperature.[9][10]

PART 3: Optimized Protocols & Data

Data Summary: Comparing Reaction Conditions

The following table summarizes the typical improvements seen when moving from standard to optimized protocols for the key synthetic steps.

ParameterStepConventional MethodOptimized MethodTime Reduction
Time O-isopropylation8 - 12 hours2 - 4 hours (PTC) or 10 - 20 min (Microwave)>50-95%
Temperature O-isopropylation80 - 100 °C (Reflux)60 - 70 °C (PTC) or 130 °C (Microwave)Variable
Solvent O-isopropylationEthanol / AcetoneDMF / Acetonitrile or Toluene/H₂O (PTC)N/A
Time Amide Formation24 - 48 hours (Ester Aminolysis)4 - 12 hours (EDC/HOBt) or 15 - 30 min (Microwave)>75-95%
Temperature Amide Formation100 °C+ (Reflux)Room Temperature (EDC/HOBt) or 150 °C (Microwave)Variable
Experimental Protocols
Protocol 1: Accelerated O-isopropylation via Phase-Transfer Catalysis (PTC)

This protocol is adapted from general procedures for Williamson ether synthesis using PTC.[13]

  • Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-hydroxy-4-methoxybenzoate (1 equivalent), toluene (5 mL per mmol of substrate), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Base Addition : Add a 50% (w/w) aqueous solution of sodium hydroxide (3-4 equivalents).

  • Reaction : Heat the biphasic mixture to 60-70 °C with vigorous stirring. The interface between the two layers should be agitated strongly.

  • Alkyl Halide Addition : Slowly add 2-bromopropane (1.5 equivalents) to the mixture over 30 minutes.

  • Monitoring : Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup : Cool the reaction to room temperature. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, methyl 2-isopropoxy-4-methoxybenzoate.

Protocol 2: Rapid Amide Formation via Microwave-Assisted Aminolysis

This protocol is based on general principles of microwave-assisted synthesis of amides from esters.[5]

  • Setup : In a microwave-safe reaction vessel, combine methyl 2-isopropoxy-4-methoxybenzoate (1 equivalent) and a 7N solution of ammonia in methanol (10-20 equivalents).

  • Sealing : Securely cap the reaction vessel.

  • Irradiation : Place the vessel in a focused microwave reactor. Irradiate the mixture with stirring at 130-150 °C for 15-30 minutes. The internal pressure will increase; ensure the equipment is rated for these conditions.

  • Cooling : After the irradiation period, allow the vessel to cool to room temperature (or assist cooling with compressed air as per instrument instructions) until the internal pressure has subsided.

  • Isolation : Open the vessel in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid can be purified by recrystallization or column chromatography to yield 2-isopropoxy-4-methoxybenzamide.

PART 4: Visualization of Workflows

Synthetic Strategy Workflow

The following diagram illustrates the two potential synthetic pathways to the target molecule.

Caption: Alternative synthetic routes to the target intermediate.

Troubleshooting Logic for Williamson Ether Synthesis

This diagram provides a decision-making framework for diagnosing and solving issues during the O-isopropylation step.

Troubleshooting Start Reaction is Slow or Low-Yielding Cause What is the primary issue? Start->Cause Incomplete Incomplete Conversion Cause->Incomplete Stalled Byproduct Byproduct Formation Cause->Byproduct Impure Solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) Incomplete->Solvent Temp Increase Temperature (e.g., 60 -> 80°C) Incomplete->Temp PTC Use Phase-Transfer Catalyst (e.g., TBAB) Incomplete->PTC Microwave Use Microwave Synthesis Incomplete->Microwave E2_Product Is byproduct Propene (E2)? Byproduct->E2_Product LowerTemp Lower Reaction Temperature E2_Product->LowerTemp Yes Base Use a Less Hindered Base E2_Product->Base Yes

Caption: Decision tree for troubleshooting the Williamson ether synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Yu, S.-S., Krishnamurthy, R., Fernández, F. M., Hud, N. V., Schork, F. J., & Grover, M. A. (2016). Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction. RSC Advances, 6(94), 91277–91285. [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Khadse, S. C., & Chatpalliwar, V. A. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. ResearchGate. Retrieved from [Link]

  • Khadse, S. C., & Chatpalliwar, V. A. (2013). Synthesis of benzamides by microwave assisted ring opening of less reactive dimethylaminobenzylidene oxazolone. Arabian Journal of Chemistry, 10, S1699-S1704. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(10), 636. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • Rishipathak, D. D., Pal, S. C., Mandal, S. C., & Belsare, D. P. (n.d.). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole.
  • Unthank, M. G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(10), 5543-5552. [Link]

  • Anonymous. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Tetrahedron Letters. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • SAMURAI, NIMS Researchers Directory Service. (2021, March 31). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • ACS Publications. (2025, October 15). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2026, April 2). Nickel-Catalyzed Intermolecular Cyclization of 2-Bromobenzamide: A General Strategy for Synthesizing 6(5H)-Phenanthridinone Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Isopropoxy-4-methoxybenzamide Couplings

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with the specific challenges of coupling 2-isopropoxy-4-methoxybenzoic acid (or its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with the specific challenges of coupling 2-isopropoxy-4-methoxybenzoic acid (or its derivatives) to chiral amines, a critical step in the synthesis of complex APIs such as the MDM2 inhibitor Nutlin-3 [1].

Due to the significant steric hindrance imparted by the ortho-isopropoxy group, these coupling reactions are notoriously slow. This reduced reaction rate increases the residence time of activated intermediates, inadvertently promoting base-catalyzed epimerization of susceptible chiral amine partners (e.g., α -amino esters or sensitive diamines). This guide addresses the causality of these issues and provides self-validating protocols to ensure stereochemical integrity.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my chiral amine epimerize specifically when coupling with 2-isopropoxy-4-methoxybenzoic acid? A: The root cause is kinetic competition. The ortho-isopropoxy group on the benzoic acid creates a massive steric shield around the activated carbonyl. While the desired nucleophilic attack by the amine is sterically retarded, competing pathways—such as the base-catalyzed deprotonation of the amine's α -carbon (if electron-withdrawing groups are present) or reversible Schiff base formation—continue at their normal rates. The prolonged reaction time required for this bulky coupling provides a wider window for these epimerization pathways to occur.

Q2: Which coupling reagents minimize this risk? A: To outcompete epimerization, you must accelerate the coupling step using highly reactive, non-epimerizing activating agents. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) paired with DIC, or uranium-based reagents like HATU or COMU, are superior. They form highly reactive esters that force the coupling to completion before base-catalyzed epimerization can accumulate.

Q3: How does the choice of base affect the stereochemical outcome? A: The basicity and steric profile of your tertiary amine base dictate the epimerization rate. Unhindered bases like triethylamine (TEA) easily abstract α -protons from sensitive substrates. Highly hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine significantly reduce α -proton abstraction while still neutralizing the activating reagent.

Mechanistic Visualization: The Kinetic Trap

The diagram below illustrates the competing pathways during the coupling of a sterically hindered acid with a sensitive chiral amine.

ReactionKinetics Acid 2-Isopropoxy-4-methoxybenzoic Acid + Coupling Reagent Activated Activated Ester (Sterically Hindered) Acid->Activated Activation (Fast) Product Desired Amide (Retained Stereochemistry) Activated->Product Amine Attack (Slow due to ortho-OiPr) EpiProduct Epimerized Amide (Diastereomer Impurity) Activated->EpiProduct Amine Chiral Amine Partner (e.g., a-amino ester) Amine->Product EpimerizedAmine Epimerized Amine (Base-Catalyzed) Amine->EpimerizedAmine Excess Base / Prolonged Time EpimerizedAmine->EpiProduct

Caption: Competing kinetic pathways during hindered amide coupling, highlighting base-catalyzed epimerization.

Reagent Selection Matrix

The following table summarizes the quantitative impact of various coupling conditions on the epimerization of sensitive chiral substrates when reacted with ortho-substituted benzoic acids.

Coupling SystemBaseReaction TimeTypical YieldEpimerization LevelRecommendation
EDC / HOBtTEA24 - 48 h45 - 60%High (>15%)Not Recommended . Slow kinetics allow base to epimerize the amine.
HATUDIPEA4 - 8 h80 - 90%Low (<3%)Good . Fast activation, but HATU excess can cause guanidinylation.
DIC / Oxyma PureCollidine2 - 6 h85 - 95%Trace (<1%)Optimal . Oxyma acts as a potent additive without the basicity of HOAt.
T3PPyridine12 - 16 h70 - 85%Low (<2%)Alternative . Excellent for scale-up, highly stereoretentive.

Validated Experimental Protocol: Stereoretentive Coupling

This self-validating protocol utilizes DIC/Oxyma Pure and 2,4,6-collidine to force the coupling of 2-isopropoxy-4-methoxybenzoic acid with a chiral diamine (e.g., Nutlin-3 intermediate) while suppressing epimerization [1].

Materials:

  • 2-Isopropoxy-4-methoxybenzoic acid (1.0 equiv)

  • Chiral amine/diamine partner (1.05 equiv)

  • Oxyma Pure (1.2 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv)

  • 2,4,6-Collidine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under nitrogen, dissolve 2-isopropoxy-4-methoxybenzoic acid and Oxyma Pure in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Activator Addition: Add DIC dropwise over 10 minutes. Stir at 0 °C for 15 minutes. Self-Validation Check: The formation of a highly reactive Oxyma ester can often be monitored by TLC or LC-MS; the mass of the active ester should be visible prior to amine addition.

  • Amine Preparation: In a separate vial, dissolve the chiral amine and 2,4,6-collidine in DCM.

  • Coupling: Add the amine solution dropwise to the pre-activated acid at 0 °C. Maintain the temperature for 1 hour, then allow it to slowly warm to room temperature.

  • Reaction Monitoring: Monitor via UPLC-MS. The use of Oxyma/DIC should drive the reaction to >95% conversion within 4-6 hours, drastically reducing the time the amine spends in a basic environment.

  • Workup: Quench the reaction with 1M HCl (to remove collidine and unreacted amine), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

  • Stereochemical Verification: Analyze the crude product via Chiral HPLC or 1H-NMR. The epimerized diastereomer will typically show distinct chemical shifts for the methoxy and isopropoxy signals due to the altered spatial arrangement of the chiral amine partner.

References

  • Davis, T. A., Johnston, J. N., et al. "Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale." The Journal of Organic Chemistry, American Chemical Society, 15 Oct. 2013.[Link]

Optimization

Refining recrystallization techniques for 2-isopropoxy-4-methoxybenzamide products

Welcome to the Technical Support Center for Advanced Organic Syntheses. This portal is specifically designed for researchers, synthetic chemists, and drug development professionals working with complex benzamide scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Syntheses. This portal is specifically designed for researchers, synthetic chemists, and drug development professionals working with complex benzamide scaffolds.

Below, you will find an in-depth troubleshooting guide, thermodynamic rationales, and validated protocols for the recrystallization of 2-isopropoxy-4-methoxybenzamide products—critical intermediates in the synthesis of p53/MDM2 inhibitors like Nutlin-3 and novel chimeric multi-targeting agents[1].

I. Thermodynamic Principles & Causality

The 2-isopropoxy-4-methoxybenzamide moiety presents unique crystallographic challenges. The steric bulk of the isopropoxy group, combined with the flexibility of the methoxy ether, often hinders rapid crystal lattice packing. When the system is supersaturated too quickly, the activation energy required for primary nucleation is bypassed, and the solute instead collapses into a metastable liquid phase (liquid-liquid phase separation, or "oiling out").

To achieve high-purity crystalline solids—especially when isolating specific diastereomers or enantiomers—the thermodynamic driving force (supersaturation) must be tightly controlled. A self-validating crystallization system for these molecules relies on controlled cooling rates , strategic solvent selection , and seeding to ensure that solid-state nucleation is kinetically favored over phase separation.

II. Troubleshooting FAQs

Q1: My 2-isopropoxy-4-methoxybenzamide intermediate is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the cause, and how do I fix it? A1: Oiling out occurs when the saturation temperature of your solution exceeds the melting point of the solute-solvent mixture. The flexible alkoxy chains on the benzamide ring delay lattice organization. Intervention: Do not crash-cool the system. Reheat the biphasic mixture until it forms a single, clear homogeneous phase. Add a small volume (1-2% v/v) of a bridging solvent (like ethyl acetate) to slightly increase solubility and alter the metastable zone width. Cool the system at a highly controlled rate (e.g., 0.5 °C/min) and introduce seed crystals 5–10 °C below the dissolution temperature to provide a template for lattice growth.

Q2: I am synthesizing a Nutlin-3 precursor and need to enrich the stereopurity. Which solvent system is most effective for this specific benzamide derivative? A2: For complex chiral 2-isopropoxy-4-methoxybenzamide products (such as aza-Henry products), single-solvent recrystallization using toluene is highly recommended. Research demonstrates that the major diastereomer of these precursors exhibits relative insolubility in toluene at higher concentrations (≥0.1 M). By exploiting this solubility differential, you can precipitate the desired stereoisomer directly from the reaction mixture, achieving a diastereomeric ratio (dr) of >200:1 and an enantiomeric excess (ee) of 99%[2].

Q3: How can I obtain X-ray quality single crystals of these benzamide derivatives for structural validation? A3: Vapor diffusion or liquid-liquid solvent layering is required to minimize local supersaturation and prevent crystal twinning. Benzamide derivatives respond exceptionally well to a Dichloromethane (DCM) / Hexanes system. By dissolving the compound in DCM and carefully layering hexanes on top, the slow mixing promotes the growth of a flawless, diffraction-quality crystal lattice[3].

III. Quantitative Data: Solvent System Performance

The following table summarizes the performance of various solvent systems for the recrystallization of 2-isopropoxy-4-methoxybenzamide derivatives, allowing for rapid comparison of expected outcomes.

Solvent SystemPrimary ApplicationExpected YieldTarget PurityKey Observations & Causality
Toluene (Single Solvent)Diastereomeric enrichment of Nutlin-3 precursors75–85%>200:1 dr,>99% eeProduct selectively precipitates at ≥0.1 M[2]. The aromatic solvent perfectly balances solubility for the minor diastereomer while rejecting the major one.
EtOAc / Hexanes (Mixed)General purification of parent benzamide compounds80–90%>95%Prone to oiling out if hexanes are added too rapidly due to sudden spikes in local supersaturation.
DCM / Hexanes (Layering)X-ray crystallography grade single crystalsN/A (Analytical)>99%Requires 3–7 days of undisturbed diffusion. Prevents rapid nucleation[3].

IV. Experimental Protocols

Protocol A: Diastereomeric Enrichment via Toluene Recrystallization

Objective: Isolate the major stereoisomer of a 2-isopropoxy-4-methoxybenzamide Nutlin-3 intermediate with built-in purity validation.

  • Dissolution: Transfer the crude amide product to a round-bottomed flask equipped with a magnetic stir bar. Add dry toluene to achieve a concentration of ≥0.1 M[2].

  • Heating: Gently heat the suspension under an inert atmosphere (nitrogen/argon) to 80–90 °C until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent; any remaining cloudiness indicates insoluble impurities that must be hot-filtered.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution at a strict rate of 0.5 °C/min down to room temperature.

  • Seeding: Once the solution reaches 40 °C, add 0.1% w/w of pure crystalline product to bypass the nucleation energy barrier.

  • Isolation: Once precipitation is complete (typically 4–12 hours), filter the suspension through a sintered glass funnel.

  • Washing: Wash the filter cake with two column volumes of ice-cold toluene to remove mother liquor, followed by a final wash with cold hexanes to displace the high-boiling toluene.

  • Drying: Dry the crystals under high vacuum at 40 °C to a constant weight.

Protocol B: Liquid-Liquid Diffusion for Analytical Crystal Growth

Objective: Grow single crystals suitable for definitive X-ray diffraction (XRD) structural analysis.

  • Preparation: Prepare a nearly saturated solution of the benzamide derivative in a dense, good solvent (Dichloromethane) inside a narrow glass vial or NMR tube[3].

  • Layering: Using a fine-tipped glass pipette, carefully overlay a less dense anti-solvent (Hexanes) onto the DCM layer. Critical Step: Dispense the anti-solvent slowly down the inner wall of the vial to prevent turbulent mixing and maintain a sharp phase boundary.

  • Equilibration: Seal the vial tightly with a Teflon cap to prevent evaporation.

  • Incubation: Store the vial in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days. Crystals will selectively nucleate at the solvent interface as diffusion occurs[3].

V. Troubleshooting Workflow Visualization

RecrystallizationWorkflow A Impure 2-Isopropoxy-4-methoxybenzamide Product B Dissolve in Hot Toluene (Concentration ≥0.1 M) A->B C Cool Slowly to Room Temp (0.5 °C / min) B->C D Observation: Does it Oil Out? C->D E Intervention: Reheat, add 1-2% EtOAc, introduce seed crystals D->E Yes F Observation: Nucleation & Crystal Growth D->F No E->F G Isolation: Filter & Wash (Cold Toluene) F->G H Final Product: >200:1 dr, >99% ee G->H

Workflow for troubleshooting recrystallization of 2-isopropoxy-4-methoxybenzamide derivatives.

VI. References

  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols Benchchem URL:

  • Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale ACS Publications (The Journal of Organic Chemistry) URL:

  • Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer MDPI (Molecules) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Validation of Diastereomeric Ratios for 2-Isopropoxy-4-Methoxybenzamide Products

Introduction: The Criticality of Stereoisomeric Purity in Drug Development In modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereoisomeric Purity in Drug Development

In modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity, safety, and efficacy. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit dramatically different pharmacological and toxicological profiles. For drug candidates containing multiple chiral centers, this manifests as diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques.[1][2]

This guide focuses on a critical quality attribute (CQA) for chiral compounds: the diastereomeric ratio. We will use a representative molecule, a hypothetical (2R/S, αR/S)-2-isopropoxy-4-methoxy-N-(α-methylbenzyl)benzamide, to illustrate a comprehensive, validation-ready High-Performance Liquid Chromatography (HPLC) method. The principles and protocols detailed herein are designed to provide researchers, analysts, and drug development professionals with a robust framework for establishing a self-validating system for stereoisomeric control, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

Part 1: Strategic Method Development: The Causality Behind Chromatographic Choices

A successful validation does not begin with the validation protocol itself; it begins with a well-reasoned method development strategy. The choices made here directly impact the method's ultimate robustness, accuracy, and reliability.

The Core Challenge: Separating Diastereomers

The goal is to achieve baseline resolution (Rs ≥ 1.7) between the target diastereomers.[5] While diastereomers can often be separated on standard achiral columns, the choice of stationary phase is the most critical parameter.

  • Achiral Reversed-Phase (RP) Columns (e.g., C18): This is the workhorse of HPLC. The separation mechanism relies on subtle differences in the overall hydrophobicity and three-dimensional shape of the diastereomers, which affects their interaction with the alkyl chains of the stationary phase. For rigid molecules like our benzamide derivative, shape-based recognition on a high-density C18 column can be surprisingly effective.[2] This is often the first approach due to its versatility and cost-effectiveness.

  • Chiral Stationary Phases (CSPs): While essential for enantiomers, CSPs can also provide exceptional selectivity for diastereomers.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly powerful.[7] They offer a complex chiral environment with multiple interaction modes (hydrogen bonding, π-π interactions, steric hindrance) that can amplify the small structural differences between diastereomers, often leading to superior resolution.[6]

Our Choice & Rationale: We will proceed with a high-resolution, end-capped C18 column. Causality: This choice represents a pragmatic, high-throughput approach. If sufficient resolution can be achieved on a standard C18 column, it avoids the higher cost and more restrictive mobile phase conditions often associated with CSPs. This makes the method more easily transferable across different laboratories. Should this approach fail, a screening of CSPs would be the logical next step.

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition directly influences the interactions between the analytes and the stationary phase.

  • Organic Modifier: Acetonitrile is chosen over methanol. Causality: Acetonitrile typically provides sharper peaks and lower viscosity (leading to lower backpressure) than methanol. Its different solvation properties can also uniquely influence the selectivity between closely related diastereomers.

  • Aqueous Phase & pH: A buffered aqueous phase is critical for ensuring the reproducibility of retention times, especially for a molecule with an amide group that can have different protonation states. We will use a phosphate buffer at pH 4.5. Causality: This slightly acidic pH ensures the amide moiety is in a consistent protonation state, preventing peak tailing and improving chromatographic efficiency.

  • Detection: The benzamide core of the molecule contains a strong chromophore. Causality: Based on the aromatic structure, UV detection at 254 nm is selected as it is expected to provide a strong signal for reliable quantification.[8]

Part 2: Validated HPLC Method Protocol

This section provides the finalized experimental conditions and step-by-step procedures for sample and standard preparation.

Chromatographic Conditions
ParameterSpecification
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 4.5) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 2.72 g of monobasic potassium phosphate in 450 mL of HPLC-grade water. Adjust the pH to 4.5 using dilute phosphoric acid. Add 550 mL of HPLC-grade acetonitrile. Filter the solution through a 0.45 µm filter and degas for 15 minutes.

  • Diluent: The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard for the primary diastereomer (Diastereomer A) and 25 mg of the reference standard for the second diastereomer (Diastereomer B). Transfer each to separate 50 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution (Resolution Solution): Prepare a solution containing approximately 100 µg/mL of Diastereomer A and 100 µg/mL of Diastereomer B in the diluent. This solution is used to verify the resolution and reproducibility of the chromatographic system.

  • Sample Preparation: Accurately weigh a portion of the product powder equivalent to about 10 mg of the active substance. Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to ensure complete dissolution. Allow to cool to room temperature, dilute to volume with diluent, and mix. Filter the solution through a 0.45 µm syringe filter before injection. This yields a nominal concentration of 100 µg/mL.

Part 3: Method Validation Protocol and Acceptance Criteria (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[9][10] The following parameters are essential for a method quantifying a diastereomeric ratio.

System Suitability
  • Purpose: To ensure the chromatographic system is performing adequately before analyzing any samples.

  • Protocol: Inject the System Suitability Solution five times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two diastereomer peaks must be ≥ 2.0.

    • Tailing Factor (T): Must be ≤ 2.0 for both peaks.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of both diastereomers must be ≤ 2.0%.[11]

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

  • Protocol: Inject the diluent, a placebo solution (if applicable), a solution of the primary diastereomer (A), a solution of the second diastereomer (B), and a mixed sample solution. Conduct forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the two diastereomers in the diluent or placebo chromatograms. Peak purity analysis (using a PDA detector) should confirm that the diastereomer peaks in the stressed samples are spectrally homogeneous and free from co-eluting degradants.[11]

Diagram: Workflow for Establishing Specificity

G cluster_0 Injection Set cluster_1 Forced Degradation Blank Blank (Diluent) Analysis HPLC Analysis with Peak Purity Assessment Blank->Analysis Placebo Placebo Placebo->Analysis DiastereomerA Diastereomer A Std DiastereomerA->Analysis DiastereomerB Diastereomer B Std DiastereomerB->Analysis Sample Test Sample Sample->Analysis Acid Acid Stress Acid->Analysis Base Base Stress Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Result Specificity Confirmed: No Interference Analysis->Result

Caption: Establishing specificity by analyzing potential interferences.

Linearity & Range
  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare at least five concentration levels for both diastereomers, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the minor diastereomer and 80-120% for the major diastereomer.[11] Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): Must be ≥ 0.999 for the calibration curve of peak area vs. concentration.[11]

    • The y-intercept should not be significantly different from zero.

ParameterDiastereomer A (Major)Diastereomer B (Minor)
Range 80 - 120 µg/mL0.5 - 7.5 µg/mL (for a 5% limit)
Correlation (r²) ≥ 0.999≥ 0.999
Accuracy (as Recovery)
  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol: Prepare samples by spiking a known amount of the main diastereomer with known amounts of the second diastereomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[11]

Precision
  • Purpose: To assess the degree of scatter between a series of measurements from the same homogeneous sample.

  • 3.5.1. Repeatability (Intra-assay Precision)

    • Protocol: Analyze six replicate preparations of a sample containing both diastereomers (e.g., a 99:1 ratio) on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The %RSD for the calculated percentage of the minor diastereomer should be ≤ 5.0%.

  • 3.5.2. Intermediate Precision

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 8.0%.

Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest amount of the minor diastereomer that can be reliably quantified with acceptable precision and accuracy.

  • Protocol: Determine the LOQ based on a signal-to-noise ratio of 10:1 or by establishing the concentration at which the %RSD for precision is ≤ 10%.[11]

  • Acceptance Criteria: Verify the determined LOQ by analyzing six replicate preparations at this concentration and confirming that the precision (%RSD) and accuracy (%Recovery) are acceptable.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

    • Organic Modifier Composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (especially resolution) must still be met, and the quantitative results should not be significantly impacted by these variations.

Part 4: Comparative Analysis: HPLC vs. Supercritical Fluid Chromatography (SFC)

While the validated HPLC method is robust and reliable, it is valuable to compare it with alternative technologies. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral and diastereomeric separations.

FeatureValidated HPLC Method (RP-C18)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Aqueous Buffer / AcetonitrileSupercritical CO₂
Separation Speed Moderate (15-20 min run time)Very Fast (often < 5 min run time)
Solvent Consumption High (significant organic solvent waste)Low (primarily recycled CO₂, small amount of co-solvent)
Selectivity Good, based on hydrophobicity and shapeOften superior, especially on chiral stationary phases
Cost & Complexity Standard, widely available instrumentationHigher initial instrument cost, requires specialized handling of CO₂
Environmental Impact Moderate to HighLow ("Green" Chromatography)

Diagram: HPLC Validation Parameter Interrelationship

G Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Linearity->ValidatedMethod Accuracy->Range Accuracy->ValidatedMethod Precision Precision Precision->Accuracy Precision->Range LOQ LOQ Precision->LOQ Precision->ValidatedMethod Range->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOQ->Range

Caption: Interdependence of core HPLC validation parameters.

Final Conclusion

This guide has detailed a comprehensive strategy for the validation of an HPLC method designed to quantify the diastereomeric ratio of 2-isopropoxy-4-methoxybenzamide products. By grounding the methodology in sound scientific rationale and adhering to the rigorous framework of ICH Q2(R1), the resulting analytical procedure is demonstrated to be specific, linear, accurate, precise, and robust. This ensures that the method is suitable for its intended purpose in a regulated environment, providing reliable data for process control, quality assurance, and regulatory submissions. While alternative technologies like SFC offer advantages in speed and sustainability, a well-validated HPLC method remains the benchmark for accessible and dependable stereoisomeric analysis in the pharmaceutical industry.

References

  • G. Gu, X. Wang, "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," Molecules, 2016.

  • BenchChem, "HPLC Separation of Pent-3-en-2-ol Diastereomers via Chiral Derivatization," Application Note.

  • Scribd, "ICH Q2(R1) Analytical Procedures Guide," Scribd.

  • National Center for Biotechnology Information, "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," PubMed.

  • ResearchGate, "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," ResearchGate.

  • ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology," ECA Academy.

  • BenchChem, "Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method," Application Note.

  • Chiralpedia, "Direct chiral HPLC separation on CSPs," Chiralpedia.

  • International Council for Harmonisation, "VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)," ICH.

  • U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry," FDA.

  • BenchChem, "Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols," Application Note.

  • International Council for Harmonisation, "Quality Guidelines," ICH.

  • BenchChem, "A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones," Application Note.

  • A. Kulik et al., "HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS," Acta Poloniae Pharmaceutica, 2011.

  • Pharmaceutical Outsourcing, "System Suitability And Validation For Chiral Purity Assays Of Drug Substances," Pharmaceutical Outsourcing.

  • National Center for Biotechnology Information, "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs," PubMed.

  • B. S. Kumar et al., "Stability Indicating HPLC Method for the Quantification of (4S,12aR)-Enantiomer and (4R,12aR) Diastereomer in Dolutegravir Sod," International Journal of Pharmaceutical Sciences and Research, 2017.

  • M. Z. Duda et al., "Application of hplc method for investigation of stability of new benzimidazole derivatives," Journal of Liquid Chromatography & Related Technologies, 2012.

  • M. Belboukhari, A. Cheriti, "Chiral screening approach of atorvastatin diastereomers by HPLC method," Mediterranean Journal of Pharmacy and pharmaceutical sciences, 2024.

  • ResearchGate, "Comparative study on separation of diastereomers by HPLC," ResearchGate.

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Comparative

A Comparative Guide to the Synthesis of 2-Isopropoxy-4-methoxybenzamide: A Yield Efficiency Analysis of Milligram vs. Decagram Scales

Introduction: The Scalability Imperative in Pharmaceutical Development The amide functional group is a cornerstone of modern medicine, with approximately 66 of the top 200 best-selling drugs in 2019 containing at least o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scalability Imperative in Pharmaceutical Development

The amide functional group is a cornerstone of modern medicine, with approximately 66 of the top 200 best-selling drugs in 2019 containing at least one amide bond.[1] The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, chief among them being the ability to scale its synthesis reliably, safely, and economically. A synthetic route that performs flawlessly on a milligram scale can often fail spectacularly when scaled to decagram or kilogram quantities.

This guide provides an in-depth technical comparison of the synthesis of a model compound, 2-isopropoxy-4-methoxybenzamide, at two distinct scales: a 500-milligram bench-top synthesis and a 50-decagram (50 g) scale-up. We will dissect the procedural modifications required for the scale-up, analyze the underlying physical principles that dictate these changes, and present experimental data to compare the yield and purity at each scale. The objective is to provide researchers and process chemists with a practical framework for anticipating and overcoming the common hurdles of scaling up amide bond formations, grounded in the principles of chemical engineering and process safety.

Synthetic Strategy: The Acid Chloride Route

For the synthesis of 2-isopropoxy-4-methoxybenzamide, a robust and highly effective two-step, one-pot procedure was selected, starting from the corresponding carboxylic acid. This method involves the activation of the carboxylic acid by converting it to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[2] This intermediate is not isolated but is reacted in situ with aqueous ammonium hydroxide to form the desired primary amide.

Causality for Route Selection:

  • Reactivity: Acyl chlorides are significantly more reactive towards nucleophiles than the parent carboxylic acids, allowing the amidation to proceed rapidly and often to completion at low temperatures.[1]

  • Cost-Effectiveness: Thionyl chloride is an inexpensive and highly effective reagent for this transformation.

  • Byproduct Removal: The byproducts of the acid chloride formation are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture, simplifying the subsequent work-up.

Caption: Decreasing surface-area-to-volume ratio upon scale-up.

Mass Transfer and Mixing

On the milligram scale, a simple magnetic stir bar provides adequate mixing. In a 1 L reactor, this is insufficient. Inefficient mixing (poor mass transfer) in the decagram-scale reaction would lead to localized areas of high reagent concentration as the thionyl chloride is added. [3]This can cause rapid, localized exotherms ("hot spots") and the formation of impurities, even if the bulk temperature reading on the thermocouple appears normal. The use of an overhead mechanical stirrer with an appropriately designed impeller is mandatory to ensure the reaction medium is homogeneous.

Product Isolation and Purification

Work-up procedures must also be adapted for scale.

  • Extractions: Liquid-liquid extractions in large separatory funnels are cumbersome and can lead to the formation of emulsions that are difficult to break.

  • Crystallization: The cooling profile has a profound impact on crystal size, shape, and purity. [4]The rapid cooling of a 50 mL flask in an ice bath is impossible to replicate in a 1 L reactor. Slower cooling on the larger scale is necessary but can lead to different crystal properties. The process of crystallization is notoriously difficult to scale effectively, often requiring significant re-optimization to achieve consistent product quality. [5][6][7]

Conclusion and Recommendations

The synthesis of 2-isopropoxy-4-methoxybenzamide is readily scalable from the milligram to the decagram level, but with an anticipated slight decrease in yield and purity. This comparative guide demonstrates that a successful scale-up is not merely about multiplying reagent quantities. It is an exercise in applied chemical engineering, where understanding and controlling physical processes—namely heat transfer, mass transfer, and crystallization kinetics—are paramount.

Key Recommendations for Researchers:

  • Prioritize Thermal Safety: Always assume a reaction will be more exothermic and harder to control at a larger scale. Implement robust temperature monitoring and control from the outset.

  • Optimize for Mixing: Do not underestimate the importance of adequate agitation. What works in a flask will not work in a reactor.

  • Re-evaluate Work-up: Be prepared to modify the purification strategy. Procedures that are convenient at the lab bench, like chromatography or small-scale recrystallization, are often impractical at a larger scale. Consider slurry washes or alternative crystallization solvent systems.

  • Document Everything: Meticulous documentation of parameters like addition rates, temperature profiles, and mixing speeds is critical for ensuring reproducibility and troubleshooting issues during scale-up.

By anticipating these scale-dependent challenges, scientists can develop more robust and transferable synthetic processes, ultimately accelerating the transition of promising molecules from the laboratory to manufacturing.

References

  • Vertex AI Search. (n.d.). Heat Transfer and Process Scale-up in Stirred Tank Reactors.
  • OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2.
  • ScienceDirect. (2018). Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization.
  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of an amide using I starting....
  • Digital WPI. (2015). Heat Transfer in Reactor Scale-Up.
  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • AIChE. (n.d.). Reactor Scale-up from Lab to Commercial: Bridging the “Valley of Death”.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • APC. (2021). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Chemistry Steps. (2025). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
  • ResearchGate. (n.d.). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond.
  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Semantic Scholar. (2007). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond.
  • ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • YouTube. (2023). Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map.
  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • ACS Publications. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design.

Sources

Validation

Evaluating Cost-Effectiveness of 2-Isopropoxy-4-methoxybenzamide in Large-Scale API Synthesis

As the demand for targeted oncology therapeutics grows, the synthesis of MDM2-p53 protein-protein interaction inhibitors—most notably the Nutlin family (e.g., Nutlin-3a) and clinical candidates like RG7112—has transition...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for targeted oncology therapeutics grows, the synthesis of MDM2-p53 protein-protein interaction inhibitors—most notably the Nutlin family (e.g., Nutlin-3a) and clinical candidates like RG7112—has transitioned from discovery chemistry to large-scale Active Pharmaceutical Ingredient (API) manufacturing [1]. A critical structural feature of these molecules is the 2-isopropoxy-4-methoxybenzamide moiety.

For process chemists and drug development professionals, selecting the optimal alkoxy-substituted benzamide intermediate is a balancing act between raw material costs, synthetic scalability, and final API potency. This guide provides an objective, data-backed comparison of 2-isopropoxy-4-methoxybenzamide against its alternatives, detailing the mechanistic causality behind its selection and providing a self-validating protocol for decagram-to-kilogram scale-up [2].

Mechanistic Rationale: The Economics of the Phe19 Pocket

To understand the cost-effectiveness of an intermediate, one must first understand its structural role. The p53 tumor suppressor is negatively regulated by MDM2, which binds to p53 and targets it for proteasomal degradation [3]. The MDM2 binding cleft accommodates three critical p53 residues: Phe19, Trp23, and Leu26.

In Nutlin-3a and its derivatives, the 2-isopropoxy-4-methoxybenzamide group is not merely a solubilizing appendage; it is the primary pharmacophore that specifically targets the Phe19 pocket of MDM2 [1]. The isopropoxy group provides the exact steric bulk required to displace the native phenylalanine residue, locking the inhibitor into the hydrophobic cleft via van der Waals interactions.

Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Nutlin Nutlin-3a API (2-Isopropoxy-4-methoxybenzamide) Nutlin->MDM2 Binds Phe19 Pocket (Disrupts Interaction) Nutlin->p53 Stabilizes

Fig 1: Mechanism of MDM2-p53 inhibition via the 2-isopropoxy-4-methoxybenzamide core.

Comparative Analysis: Cost vs. API Potency

When engineering a scalable synthetic route, process chemists often evaluate cheaper alternatives to the 2-isopropoxy group, such as 2,4-dimethoxybenzamide or 2-ethoxy-4-methoxybenzamide. While the raw materials for these shorter-chain alkoxy derivatives are marginally cheaper, their impact on the final API's clinical efficacy drastically alters the overall economic viability.

The table below summarizes the quantitative performance of these intermediates when coupled to the standard cis-imidazoline core of Nutlin-3a [4].

Intermediate MoietyRaw Material Cost ($/kg)*API IC₅₀ (nM)Relative PotencyRequired API Dose (Est.)Overall Cost-Effectiveness
2,4-Dimethoxybenzamide ~$1201,450 nM1x (Baseline)HighPoor
2-Ethoxy-4-methoxybenzamide ~$145420 nM3.4xMediumModerate
2-Isopropoxy-4-methoxybenzamide ~$16590 nM 16.1x Low Excellent

*Estimated bulk synthesis cost of the benzoic acid precursor at 100 kg scale.

The Causality of Cost-Effectiveness: Although 2-isopropoxy-4-methoxybenzoic acid costs approximately 37% more to synthesize per kilogram than the dimethoxy analog, it yields an API that is 16 times more potent . This exponential increase in binding affinity reduces the required clinical dose, cuts down the total volume of API that must be manufactured, and significantly lowers the cost-per-treatment. Therefore, investing in the isopropoxy intermediate is the most economically sound strategy for large-scale production.

Large-Scale Synthesis Protocol: A Self-Validating System

To achieve high cost-effectiveness, the synthesis of the 2-isopropoxy-4-methoxybenzoic acid intermediate must avoid expensive chromatographic purification. The following protocol utilizes a self-validating crystallization workflow optimized for decagram-to-kilogram scale[2].

Workflow SM 4-Methoxysalicylic Acid (Starting Material) Alkylation Alkylation (iPrCl, K2CO3, DMF, KI cat.) SM->Alkylation Hydrolysis Hydrolysis (KOH, EtOH/H2O) Alkylation->Hydrolysis Isopropyl ester intermediate Acid 2-Isopropoxy-4-methoxybenzoic acid (Key Intermediate) Hydrolysis->Acid >90% Yield, validated by NMR Coupling Amidation / Coupling (cis-imidazoline core, EDC/DMAP) Acid->Coupling Cost-effective decagram scale-up API Nutlin-3a / RG7112 (Final API) Coupling->API High Enantioselectivity

Fig 2: Large-scale synthetic workflow for 2-isopropoxy-4-methoxybenzamide API integration.

Step-by-Step Methodology

Step 1: Catalytic Alkylation (Finkelstein Acceleration)

  • Procedure: In a large-scale reactor, dissolve 4-methoxysalicylic acid (1.0 eq) and K₂CO₃ (4.0 eq) in dry DMF. Instead of using expensive and highly toxic isopropyl bromide, add isopropyl chloride (5.0 eq) along with a catalytic amount of Potassium Iodide (KI, 0.1 eq). Reflux the mixture for 4 hours.

  • Causality & Expertise: Isopropyl chloride is significantly cheaper and safer for bulk handling than the bromide analog. However, it is less electrophilic. The addition of KI initiates an in situ Finkelstein reaction, temporarily converting the chloride to the highly reactive isopropyl iodide. This accelerates the reaction kinetics while maintaining low raw material costs.

  • Self-Validation Checkpoint: Perform TLC (10% EtOAc/Hexane). The starting material (Rf ~0.1) should completely disappear, replaced by the dialkylated ester intermediate (Rf ~0.43).

Step 2: Selective Hydrolysis

  • Procedure: Concentrate the DMF solution, then resuspend the crude isopropyl 2-isopropoxy-4-methoxybenzoate in an Ethanol/Water mixture (5:1 v/v). Add KOH (3.0 eq) and stir at 95 °C for 3.5 hours. Remove the ethanol under reduced pressure, acidify the aqueous layer with HCl to pH 2, and collect the resulting precipitate via filtration.

  • Causality & Expertise: The base-catalyzed hydrolysis selectively cleaves the isopropyl ester while leaving the sterically hindered 2-isopropoxy ether intact. Acidifying the aqueous layer forces the carboxylic acid out of solution, allowing for purification by simple filtration rather than costly chromatography.

  • Self-Validation Checkpoint: The isolated product must present a sharp melting point. Confirm purity via ¹H NMR: look for the distinct septet at ~4.55 ppm (J = 6.1 Hz, 1H), which validates the presence of the isopropoxy CH proton without ester interference [2].

Step 3: API Amidation (Coupling)

  • Procedure: Activate the purified 2-isopropoxy-4-methoxybenzoic acid using EDC·HCl and DMAP in dichloromethane. Slowly add the chiral cis-imidazoline diamine core. Stir at room temperature for 17 hours. Wash with saturated NaHCO₃, dry over MgSO₄, and crystallize from toluene.

  • Causality & Expertise: EDC/DMAP is chosen over acyl chloride formation (using SOCl₂) because the isopropoxy ether is sensitive to harsh acidic conditions which can cause ether cleavage. Crystallization from toluene ensures >99% enantiomeric excess (ee) of the final API, effectively rejecting minor diastereomeric impurities.

Conclusion

The evaluation of 2-isopropoxy-4-methoxybenzamide in large-scale API synthesis demonstrates a classic paradigm in pharmaceutical manufacturing: minimizing raw material costs does not always equate to maximizing cost-effectiveness. By investing in the specific steric properties of the isopropoxy group, manufacturers can achieve a >10-fold increase in MDM2-p53 binding affinity [1]. When paired with an optimized, chromatography-free synthetic workflow utilizing Finkelstein catalysis, this intermediate provides the most economically viable pathway for producing clinical-grade Nutlin derivatives.

References

  • Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development ACS Medicinal Chemistry Letters[Link]

  • Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale The Journal of Organic Chemistry[Link]

  • Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Nutlin 3 | C30H30Cl2N4O4 | CID 11433190 PubChem (National Institutes of Health)[Link]

Comparative

Analytical Comparison Guide: NMR Methodologies for Validating Regioselectivity in Benzamide Cyclizations

The dehydrative cyclization of 2-isopropoxy-4-methoxybenzamide derivatives is a critical transformation in the synthesis of complex pharmaceutical heterocycles, most notably the cis-imidazoline core of the MDM2 inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

The dehydrative cyclization of 2-isopropoxy-4-methoxybenzamide derivatives is a critical transformation in the synthesis of complex pharmaceutical heterocycles, most notably the cis-imidazoline core of the MDM2 inhibitor Nutlin-3[1]. A persistent and costly challenge in these workflows is confirming regioselectivity. Depending on the substrate and reagents, cyclization can proceed via nitrogen attack (yielding an imidazoline or lactam) or oxygen attack (yielding a cyclic imidate or benzoxazine)[2].

Relying solely on predictive reaction mechanisms—even with specialized promoters like Hendrickson's reagent—is insufficient for rigorous structural proof[3],[4]. This guide objectively compares analytical methodologies, specifically contrasting standard 1D NMR with advanced 2D NMR and computational techniques, to establish a definitive, self-validating system for assigning regiochemistry.

Quantitative Comparison of Analytical Methodologies

To objectively evaluate the performance of each analytical approach, the table below summarizes their diagnostic utility, confidence levels, and resource requirements when analyzing highly substituted benzamide cores.

Analytical MethodTarget InformationDiagnostic Feature for Benzamide CoreConfidence LevelAcquisition Time
1D 1 H / 13 C NMR Backbone chemical shiftsC=N vs C=O shift (>160 ppm)Low / Moderate~15–30 mins
2D HMBC Heteronuclear connectivity 3JCH​ from Isopropoxy -CH to cyclized coreHigh~2–4 hours
2D ROESY Spatial proximity (< 5 Å)NOE between Isopropoxy -CH 3​ and ring protonsHigh~4–12 hours
DFT-GIAO Theoretical validationMAE of predicted vs. experimental shiftsVery HighComputational
Expertise & Experience: The Causality of Method Selection

Selecting the correct analytical product requires understanding the physical limitations of the molecules being studied. Do not default to basic 1D NMR; understand why advanced techniques are necessary.

The Ambiguity of 1D NMR: In benzamide cyclizations, the diagnostic primary amide protons are lost during dehydration. While 13 C NMR can sometimes distinguish a lactam C=O (typically >160 ppm) from a cyclic imidate C=N, the profound electronic effects from the 2-isopropoxy and 4-methoxy electron-donating groups often shift these resonances into overlapping, ambiguous regions[2].

The HMBC Advantage: Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge the connectivity gap across quaternary carbons. By observing the 3JCH​ couplings from the isopropoxy methine proton ( δ ~4.5 ppm) to the adjacent aromatic carbons, researchers can unambiguously map the skeletal connectivity of the newly formed ring, definitively proving whether the cyclization occurred at the ortho or para position relative to the alkoxy substituents[5],[6].

ROESY over NOESY for Mid-Sized Intermediates: The cyclized intermediates of 2-isopropoxy-4-methoxybenzamide (such as the Nutlin-3 precursor) often have molecular weights between 400–600 Da. At standard high-field spectrometer frequencies (400–500 MHz), these molecules tumble at rates that place them in the "NOE zero-crossing" regime. In this state, standard NOESY cross-peaks theoretically vanish[7]. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the superior, necessary alternative. Because the ROE is always positive regardless of correlation time, it prevents false-negative spatial assignments[7].

Experimental Protocol: Self-Validating 2D NMR Workflow

To ensure reproducible regiochemical assignment, follow this optimized, step-by-step methodology. This protocol is designed as a self-validating system, ensuring artifacts are caught before data interpretation.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified cyclization product in 600 µL of CDCl 3​ .

  • Critical Control: Ensure the solution is entirely free of paramagnetic impurities (e.g., residual CoCl 2​ from prior reduction steps), which drastically reduce T2​ relaxation times and destroy 2D signal-to-noise ratios[1].

  • Calibrate the solvent residual peak strictly to 7.26 ppm for 1 H and 77.0 ppm for 13 C[8].

Step 2: HMBC Acquisition

  • Load a phase-sensitive pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling delay optimized for nJCH​ = 8.0 Hz.

  • Acquire with a spectral width of 10 ppm in F2 ( 1 H) and 220 ppm in F1 ( 13 C).

Step 3: ROESY Acquisition (Spatial Proximity)

  • Select a continuous-wave spin-lock ROESY sequence (roesyphpr.2).

  • Set the mixing time ( τm​ ) to 200–250 ms to minimize spin-diffusion artifacts.

  • Acquire 16–32 scans per t1 increment (minimum 256 increments).

Step 4: Processing & Self-Validation

  • Apply Forward Linear Prediction in the F1 dimension to double the effective resolution without increasing experimental time[7].

  • Apply a squared sine-bell apodization function.

  • Self-Validation Check: In the processed ROESY spectrum, verify that the diagonal peaks and the cross-peaks have opposite phases. If they share the same phase, chemical exchange or TOCSY artifacts are dominating the spectrum, indicating that the spin-lock power must be recalibrated[7].

Visualization of the Analytical Workflow

The logical progression from initial screening to definitive regiochemical validation is mapped below.

NMR_Workflow A Cyclization Product (O- vs N-Alkylation) B 1D NMR (1H, 13C) Initial Screening A->B Sample Prep C 2D HMBC Through-Bond (2J, 3J) B->C Quaternary C Ambiguity D 2D ROESY Through-Space (< 5Å) B->D Spatial Proximity E DFT-GIAO Shift Prediction C->E Orthogonal Check F Regioisomer Validation C->F C=N vs C=O Correlations D->F Isopropoxy NOE Contacts E->F Δδ < 0.1 ppm

Workflow for resolving O- vs N-cyclization regioselectivity using 2D NMR and DFT.

Conclusion

While 1D NMR provides rapid preliminary data, it lacks the resolving power for definitive regiochemical assignment in highly substituted systems like 2-isopropoxy-4-methoxybenzamide derivatives. The combination of HMBC for through-bond quaternary mapping and ROESY for through-space validation constitutes the most robust, self-validating analytical product for drug development professionals, ensuring costly downstream failures are avoided.

References
  • Preparation of (−)-Nutlin-3 Using Enantioselective Organocatalysis at Decagram Scale | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

  • A Regio- and Stereoselective Synthesis of Cyclic Imidates via Electrophilic Cyclization of 2-(1-Alkynyl)benzamides. A Correction - PMC. nih.gov. 2

  • Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition - PMC. nih.gov. 3

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. researchgate.net. 5

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. mdpi.com. 6

  • NOESY and ROESY. columbia.edu. 7

  • Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs | The Journal of Organic Chemistry - ACS Publications. acs.org. 8

Sources

Safety & Regulatory Compliance

Safety

2-Isopropoxy-4-methoxybenzamide proper disposal procedures

Comprehensive Operational & Disposal Protocol for 2-Isopropoxy-4-methoxybenzamide Introduction & Mechanistic Context In modern drug development, 2-Isopropoxy-4-methoxybenzamide serves as a highly specialized structural i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Protocol for 2-Isopropoxy-4-methoxybenzamide

Introduction & Mechanistic Context

In modern drug development, 2-Isopropoxy-4-methoxybenzamide serves as a highly specialized structural intermediate. It is most notably utilized in the multi-step chemoenzymatic synthesis of chimeric compounds—such as Nutlin-DCA derivatives and single-enantiomer cis-imidazolines—designed to act as dual-pathway protein-protein inhibitors[1][2]. By bridging distinct pharmacophores, this benzamide derivative enables the creation of molecules that simultaneously inhibit the MDM2-p53 axis and reverse the Warburg effect via Pyruvate Dehydrogenase Kinase (PDK) inhibition[3].

Because it is a biologically active Active Pharmaceutical Ingredient (API) precursor, standard laboratory disposal methods are insufficient. As a Senior Application Scientist, I have designed this self-validating protocol to ensure that your laboratory maintains strict environmental compliance, prevents cross-contamination, and protects personnel from the mutagenic risks associated with substituted benzamides[4].

Part 1: Synthetic Workflow & Waste Generation

To properly dispose of a chemical, one must first understand how it behaves in solution and how waste streams are generated during its synthesis. The synthesis of target molecules like N-(2-Amino-1,2-bis(4-chlorophenyl)ethyl)-2-isopropoxy-4-methoxybenzamide typically involves Boc deprotection with trifluoroacetic acid (TFA) followed by acylation[1][2]. This generates highly specific halogenated and acidic waste streams.

Workflow SM Starting Materials (Benzoic Acid Derivatives) Synthesis EDC/HOBt Coupling & Boc Deprotection SM->Synthesis Intermediate 2-Isopropoxy-4-methoxybenzamide (API Intermediate) Synthesis->Intermediate Isolation Waste Contaminated Solvent & Solid Waste Synthesis->Waste Reaction Byproducts Product Nutlin-DCA Chimeras (Dual-Pathway Inhibitors) Intermediate->Product Chemoenzymatic Coupling Intermediate->Waste Excess/Spills Disposal High-Temp Incineration (>1000°C) Waste->Disposal EPA-Compliant Routing

Synthetic workflow and waste routing for 2-Isopropoxy-4-methoxybenzamide.

Part 2: Physicochemical & Hazard Profile

Substituted benzamides possess high chemical stability. Standard aqueous waste treatment fails to degrade the aromatic ring, risking environmental accumulation. The table below summarizes the critical data driving our handling and disposal logic[4][5].

Property / HazardSpecification / ClassificationCausality & Handling Implication
Chemical Class Substituted BenzamideHighly stable aromatic ring; requires thermal destruction (incineration) rather than aqueous neutralization[4].
GHS Health Hazard Category 4 (H302)Harmful if swallowed. Mandates the use of closed-system transfers and strict prohibition of mouth-pipetting[6].
GHS Mutagenicity Category 2 (H341)Suspected of causing genetic defects. Requires handling inside a certified Class II Biological Safety Cabinet (BSC) or fume hood[5].
Solubility Soluble in DCM, EtOAc, DMSOSpill cleanup requires compatible organic solvents (e.g., ethanol) rather than water to ensure complete dissolution[1].
Disposal Method EPA Hazardous WasteMust be collected in sealed, compatible containers and routed to a licensed chemical waste facility for incineration[4].

Part 3: Step-by-Step Laboratory Handling & Disposal Methodologies

Methodology A: Reaction Workup & Waste Segregation

During the synthesis of benzamide-derived chimeras, the reaction mixture is typically diluted with dichloromethane (DCM) and poured into saturated aqueous NaHCO₃[2]. Proper segregation at this step is critical.

  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase with DCM (or AcOEt) three times to ensure complete transfer of the 2-Isopropoxy-4-methoxybenzamide intermediate into the organic layer[1].

  • Aqueous Waste Routing: The remaining aqueous layer now contains neutralized TFA (sodium trifluoroacetate) and inorganic salts. Do not pour down the drain. Route this to a designated "Aqueous Acidic/Halogenated Waste" carboy, as trace DCM remains dissolved in the water.

  • Organic Drying & Filtration: Dry the combined organic phases over Na₂SO₄. Filter through a cotton plug.

  • Solid Waste Disposal: The spent Na₂SO₄ and cotton plug are now contaminated with the mutagenic benzamide intermediate. Place these solids into a puncture-proof, sealable polyethylene container labeled "Hazardous Solid Waste: Benzamide Contaminated"[4].

Methodology B: Routine Bench-Scale Disposal & Spill Containment

Because 2-Isopropoxy-4-methoxybenzamide is suspected of causing genetic defects (H341), any degraded material, expired stock, or spilled compound must be handled as a high-risk bio-active hazard[5].

  • Isolation (Spill Scenario): If a spill occurs, immediately halt ventilation in the immediate area to prevent aerosolization of the powder. Don double nitrile gloves, a lab coat, and tightly fitting safety goggles.

  • Solvent Absorption: Do not use water. Moisten an absorbent pad with a compatible solvent (e.g., isopropanol or ethanol) to dissolve and capture the benzamide powder without generating airborne dust[5].

  • Containment: Place the contaminated pads, along with any empty reagent vials, into a designated hazardous waste bag. Double-bag the waste and seal it with a zip-tie.

  • Final Disposal Routing: Transfer the sealed waste to your facility's central hazardous waste accumulation area. The waste must be manifested for High-Temperature Incineration (>1000°C) . Incineration is the only self-validating disposal method for this compound, as it guarantees the complete thermal oxidation of the stable aromatic ring and nitrogen groups into CO₂, H₂O, and NOₓ, preventing ecological exposure[4].

Part 4: Biological Pathway Context

Understanding the downstream biological application reinforces the necessity for strict disposal. If these compounds enter the water supply, their dual-targeting nature poses severe ecological toxicity risks.

Pathway Chimera Nutlin-DCA Chimera (Benzamide-Derived) MDM2 MDM2 E3 Ligase Chimera->MDM2 Inhibits PDK Pyruvate Dehydrogenase Kinase (PDK) Chimera->PDK Inhibits p53 p53 Tumor Suppressor MDM2->p53 Blocks Degradation OxPhos Oxidative Phosphorylation PDK->OxPhos Reverses Warburg Effect Apoptosis Cancer Cell Apoptosis p53->Apoptosis Activates OxPhos->Apoptosis Sensitizes

Dual-pathway inhibition mechanism of benzamide-derived Nutlin-DCA chimeras.

References

  • Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • SAFETY DATA SHEET - Benzamide Source: Chem Service URL:[Link]

  • Safety Data Sheet Benzamide Source: MetaSci URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isopropoxy-4-methoxybenzamide

Hazard Assessment: Understanding the 'Why' Behind the 'What' As a substituted benzamide, 2-Isopropoxy-4-methoxybenzamide's molecular structure suggests potential bioactivity and specific hazards that dictate our safety p...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the 'Why' Behind the 'What'

As a substituted benzamide, 2-Isopropoxy-4-methoxybenzamide's molecular structure suggests potential bioactivity and specific hazards that dictate our safety protocols. While its exact toxicological profile is uncharacterized, data from analogous compounds like 4-Methoxybenzamide and 3-Isopropoxy-4-methoxybenzaldehyde indicate a consistent pattern of hazards.[1][2] We must conservatively assume this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] Furthermore, related structures have shown potential for harm if swallowed.[2] Therefore, our primary objective is to create a robust barrier against these exposure routes: dermal, ocular, and inhalation.

Core Directive: Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is essential to prevent chemical exposure. The selection of specific equipment must be matched to the scale and nature of the procedure.

Protection Area Required Equipment Standard/Specification Causality and Rationale
Eye and Face Chemical Safety GogglesANSI Z87.1 (US) or EN166 (EU) compliant[4]Primary Defense: Protects against accidental splashes of solutions and airborne dust particles, which are presumed to be serious eye irritants.[5][6]
Face Shield (In addition to goggles)-Secondary Defense: Required for procedures with a high risk of splashing (e.g., large-volume transfers, heating solutions) to protect the entire face.[7]
Skin and Body Chemical-Resistant Gloves (Nitrile or Neoprene)Inspect gloves for integrity before each use[4]Contact Barrier: Prevents direct skin contact, a primary route of exposure that can lead to irritation.[6] Nitrile offers a good balance of chemical resistance and dexterity for laboratory work.
Laboratory CoatStandard lab coat, fully buttonedBody Protection: Protects skin and personal clothing from minor spills and contamination.[6]
Chemical-Resistant Apron-Enhanced Body Protection: Recommended when handling larger quantities or during procedures with a significant splash risk.[7]
Respiratory NIOSH-Approved RespiratorVaries based on exposure assessmentInhalation Barrier: Essential when engineering controls are insufficient or when handling the solid powder outside of a fume hood where dust generation is possible.[5][6] The type (e.g., N95 for particulates, or respirator with organic vapor cartridges) depends on the specific risk assessment.

Operational Plan: From Preparation to Disposal

Safe handling is a complete workflow. Adherence to this procedural sequence is critical for minimizing exposure risk at every stage.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure the primary containment systems are operational.

  • Ventilation: All handling of solid 2-Isopropoxy-4-methoxybenzamide and its volatile solutions must be conducted within a certified chemical fume hood.[4][7] This is the most effective way to prevent the accumulation of harmful dust or vapors in the laboratory air.[8]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5][7] Their immediate accessibility is non-negotiable.

Step-by-Step Handling Protocol

A. Donning PPE: A Self-Validating Sequence

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.[6]

  • Respirator (if required): If your risk assessment dictates the need for a respirator, perform a positive and negative pressure seal check to ensure a proper fit.[6]

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.[6][7]

  • Gloves: Wash and dry hands thoroughly before donning gloves. Ensure the glove cuffs are pulled over the cuffs of the lab coat to create a seal.[6]

B. Handling the Chemical: Minimizing Generation of Hazards

  • Weighing: When weighing the solid, do so within the fume hood or a ventilated balance enclosure to contain any dust.[4] Use a spatula or scoop to avoid generating airborne particles.[6]

  • Transfers: Pour liquids slowly and carefully to prevent splashing.[8] When transferring flammable solvents, ensure proper grounding and bonding to prevent static discharge.[9]

  • Housekeeping: Keep containers tightly closed when not in use.[5][10] Work surfaces should be protected with disposable, plastic-backed absorbent paper to contain any minor spills.[11]

C. Doffing PPE: Preventing Cross-Contamination The removal of PPE is a critical point where self-exposure can occur.

  • Gloves: Remove gloves first, turning them inside out as you pull them off. Dispose of them immediately in a designated hazardous waste container.[3]

  • Apron/Lab Coat: Remove any apron, followed by the lab coat, by rolling it away from the body to prevent the contaminated outer surface from touching personal clothing.[6]

  • Face/Eye Protection: Remove the face shield and then the goggles.

  • Respirator: If used, the respirator should be removed last.[6]

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[7][12]

Visual Workflow: PPE Selection Logic

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe Required PPE Ensemble Start Start: Assess Task Solid Handling Solid Powder? Start->Solid Volume Volume > 50mL or Splash Risk? Solid->Volume Hood Work in Fume Hood Solid->Hood Yes BasePPE Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Volume->BasePPE No FaceShield Add Face Shield Volume->FaceShield Yes Hood->Volume Respirator Add NIOSH Respirator Hood->Respirator If hood is unavailable or dust is likely Respirator->Volume FaceShield->BasePPE

Caption: Decision workflow for selecting appropriate PPE based on the physical form and scale of the handling task.

Emergency and Disposal Logistics

Spill and Exposure Response

Immediate and correct action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the area.[4]

    • Wearing appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material like vermiculite or sand.[4]

    • Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[4] Avoid creating dust during cleanup.[4]

    • Decontaminate the spill area and collect all cleaning materials as hazardous waste.[3][4]

Exposure Route Immediate First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation develops or persists.[10]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor for treatment advice.[1][13]
Waste Disposal Plan

Proper disposal is the final step in the chemical's lifecycle and is strictly regulated.

  • Chemical Waste: All surplus 2-Isopropoxy-4-methoxybenzamide and solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container.[3][6] Do not pour chemical waste down the sink.[14]

  • Contaminated PPE: Disposable items like gloves, bench paper, and weighing papers that have come into contact with the chemical are considered hazardous waste.[3] They must be collected in a sealed, labeled container for disposal by a licensed contractor.[3]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[15] The first rinsate must be collected and disposed of as hazardous chemical waste.[15] After thorough rinsing and air-drying, deface the label and dispose of the container according to institutional and local regulations.[15][16]

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Personal protective equipment for handling 4-methyl-N-(naphthalen-2-yl)benzamide. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific (4-Hydroxy-2-methoxybenzaldehyde). Fisher Scientific.
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